molecular formula C22H29ClO6 B027938 Cloprostenol CAS No. 54276-22-1

Cloprostenol

Cat. No.: B027938
CAS No.: 54276-22-1
M. Wt: 424.9 g/mol
InChI Key: VJGGHXVGBSZVMZ-QIZQQNKQSA-N
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Description

Cloprostenol is a prostanoid.
A synthetic prostaglandin F2alpha analog. The compound has luteolytic effects and is used for the synchronization of estrus in cattle.
See also: Latanoprost (related);  Travoprost (narrower);  Bimatoprost (narrower) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGHXVGBSZVMZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-72-3 (mono-hydrochloride salt)
Record name Cloprostenol [INN:BAN]
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DSSTOX Substance ID

DTXSID7048372, DTXSID50860575
Record name Cloprostenol
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Record name 15-epi Cloprostenol
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Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54276-21-0, 40665-92-7, 54276-22-1
Record name D-cloprostenol
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Record name Cloprostenol [INN:BAN]
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Record name Cloprostenol, (+)-
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Record name Cloprostenol
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Foundational & Exploratory

Advanced Pharmacodynamics of Cloprostenol: Receptor Kinetics and Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cloprostenol Receptor Binding Affinity and Kinetics Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Veterinary Pharmacologists[1]

Executive Summary

This compound is a synthetic analogue of Prostaglandin F2


 (PGF2

), engineered for enhanced luteolytic potency and metabolic stability.[1] Unlike the native ligand, which is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this compound features a chlorophenoxy moiety that confers resistance to enzymatic degradation.[1] This guide provides a rigorous analysis of this compound’s interaction with the Prostaglandin F receptor (FP receptor), distinguishing between the binding affinity (

) and functional potency (

) of its enantiomers.[1] We explore the kinetic parameters that drive its superior in vivo efficacy compared to native PGF2

, supported by detailed experimental protocols for validation.

Molecular Pharmacology and Stereospecificity[1]

The FP Receptor Target

This compound acts as a selective agonist for the FP receptor, a G-protein-coupled receptor (GPCR) primarily coupled to the


 signaling family. While it exhibits high selectivity for FP, cross-reactivity with EP3 receptors has been observed, which contributes to its smooth muscle contraction profile.[1]
Enantiomeric Potency: D- vs. L-Cloprostenol

This compound exists as a racemic mixture (DL-cloprostenol), but its biological activity is almost exclusively attributable to the dextrorotatory isomer, D-cloprostenol (also known as (+)-cloprostenol).[1]

  • D-Cloprostenol: The bioactive enantiomer.[1][2] It binds to the FP receptor with high affinity, mimicking the spatial configuration of natural PGF2

    
    .
    
  • L-Cloprostenol: The levorotatory isomer.[1] It exhibits negligible binding affinity and lacks luteolytic activity.[1] In racemic formulations, it effectively acts as "ballast," increasing the metabolic load without contributing to the therapeutic effect.

Quantitative Binding Data

The following table synthesizes binding affinity (


) and functional potency (

) data from bovine corpus luteum (CL) and rat adipocyte precursor assays.
LigandReceptor TargetBinding Affinity (

)
Functional Potency (

)*
Relative Luteolytic Potency (In Vivo)
D-Cloprostenol FP Receptor~2–10 nM3 pM~150x vs. Racemic
PGF2

(Native)
FP Receptor~1–5 nM10 nM1.0 (Reference)
Travoprost FP Receptor35 nM~2 nMN/A (Ocular use)
Bimatoprost FP Receptor83 nM~3 nMN/A (Ocular use)

*Note: Functional potency (


) refers to the inhibition of adipose differentiation, a highly sensitive FP-mediated response.[1] In luteolysis models, D-cloprostenol is often cited as 200x more potent than PGF2

due to metabolic stability rather than raw binding affinity.[1]

Signaling Dynamics and Pathway Activation[1]

Upon binding to the FP receptor, this compound triggers a canonical


-mediated cascade. The receptor undergoes a conformational change, exchanging GDP for GTP on the 

subunit. This activates Phospholipase C

(PLC

), leading to the hydrolysis of PIP2 into IP3 and DAG.[1]
Pathway Visualization

The following diagram illustrates the signal transduction pathway from ligand binding to calcium mobilization.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand D-Cloprostenol Receptor FP Receptor (GPCR) Ligand->Receptor Binding (Ki ~5nM) Gq Gq Protein (Heterotrimeric) Receptor->Gq Activation (GDP->GTP) PLC PLC-beta Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Cleavage Product 1 DAG DAG PIP2->DAG Cleavage Product 2 Ca_Store ER Ca2+ Store IP3->Ca_Store Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Intracellular Ca2+ Mobilization Ca_Store->Ca_Release Efflux Ca_Release->PKC Co-activation

Caption: Figure 1. Gq-mediated signaling cascade activated by this compound binding to the FP receptor, resulting in calcium mobilization and PKC activation.[1]

Experimental Methodologies

To validate this compound affinity and kinetics, two primary assays are recommended: Radioligand Binding (for affinity) and Calcium Mobilization (for functional kinetics).[1]

Protocol A: Radioligand Competition Binding Assay

This assay determines the


 of this compound by competing it against tritium-labeled PGF2

(

-PGF2

).[1]

Materials:

  • Source Tissue: Bovine Corpus Luteum (CL) membranes or HEK293 cells stably expressing human FP receptor.[1]

  • Radioligand:

    
    -PGF2
    
    
    
    (Specific Activity > 150 Ci/mmol).[1]
  • Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM

    
    , 1 mM EDTA.
    

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer.[1] Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet membranes. Resuspend pellet to 1-2 mg protein/mL.[1]

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -PGF2
      
      
      
      (~1-2 nM final conc).
    • 50 µL this compound (Competitor) at varying log concentrations (

      
       M to 
      
      
      
      M).[1]
  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Separation: Terminate reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.[1]

  • Analysis: Plot % Specific Binding vs. Log[this compound]. Use non-linear regression (Cheng-Prusoff equation) to calculate

    
    :
    
    
    
    
    [1]
Protocol B: Functional Calcium Mobilization Assay

This assay measures the real-time kinetic response (


 and signal duration).[1]

Materials:

  • Cells: FP-expressing CHO or HEK293 cells.[1][3]

  • Dye: Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorophores).[1]

Step-by-Step Workflow:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in HBSS buffer.

  • Baseline: Measure basal fluorescence (

    
    ) for 30 seconds.
    
  • Injection: Inject D-Cloprostenol (various concentrations).

  • Measurement: Monitor fluorescence intensity (

    
    ) at 1-second intervals for 180 seconds.
    
  • Analysis: Calculate

    
    . Plot peak response against concentration to determine 
    
    
    
    .[1]
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_binding Binding Event cluster_analysis Data Analysis Membrane Membrane Isolation Incubation Incubation (60 min @ 30°C) Membrane->Incubation LigandPrep Ligand Dilution LigandPrep->Incubation Competition Competition: [3H]-PGF2a vs This compound Incubation->Competition Filtration Vacuum Filtration Competition->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calculation Ki Calculation (Cheng-Prusoff) Scintillation->Calculation

Caption: Figure 2.[1] Radioligand competition binding workflow for determining this compound Ki values.

Therapeutic Implications of Kinetics

The Potency-Binding Paradox

While D-cloprostenol and PGF2


 have roughly equipotent binding affinities (

nM), D-cloprostenol is 150-200 times more potent in vivo.[1] This discrepancy is driven by two factors:
  • Metabolic Stability: The chlorophenoxy ring at C-16 prevents oxidation by 15-PGDH, significantly increasing the drug's half-life compared to the minutes-long half-life of PGF2

    
    .[1]
    
  • Residence Time: Although specific

    
     values are rarely published for this compound, high-affinity analogs often exhibit "slow-off" kinetics.[1] A longer residence time on the receptor allows for sustained Gq signaling even as plasma levels drop, maximizing the luteolytic signal duration required to induce structural regression of the corpus luteum.
    
Clinical Relevance

In veterinary medicine (estrus synchronization), the use of D-cloprostenol allows for lower dosage volumes compared to racemic mixtures or native PGF2


, reducing the incidence of off-target side effects (e.g., smooth muscle cramping, sweating) caused by EP receptor cross-reactivity.[1]

References

  • Serrero, G., & Lepak, N. M. (1997). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium.[1][4] Biochemical and Biophysical Research Communications, 233(1), 200–202.[1][2] Link

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells.[1] Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[1] Link

  • Cayman Chemical. (+)-Cloprostenol (sodium salt) Product Information & Biological Activity. Link

  • EMEA (European Medicines Agency). this compound and R-Cloprostenol: Summary Report.[1] Committee for Medicinal Products for Veterinary Use.[1] Link

  • Gifford Bioscience. Radioligand Binding Assay Protocol for Prostanoid Receptors. Link

Sources

Pharmacokinetics of Cloprostenol in Laboratory Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cloprostenol is a synthetic analogue of Prostaglandin F2


 (PGF2

) widely utilized in reproductive biology for its potent luteolytic properties.[1][2][3][4][5] While its primary clinical application lies in veterinary livestock management (estrus synchronization in cattle and swine), laboratory animal models—specifically rats and marmosets —have served as the foundational systems for characterizing its pharmacokinetics (PK) and metabolism.

This guide provides a technical deep-dive into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. It synthesizes regulatory data with mechanistic pharmacology to offer a reproducible framework for researchers conducting PK or toxicokinetic studies.

Part 1: Molecular Mechanism & Pharmacology

Structural Advantage

Unlike endogenous PGF2


, this compound features a chlorophenoxy group at the 

-chain (C-16). This structural modification renders it resistant to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , the enzyme responsible for the rapid degradation of endogenous prostaglandins.[6] Consequently, this compound exhibits a significantly longer biological half-life and increased potency.
Signal Transduction

This compound acts as a selective agonist for the FP receptor (Prostaglandin F receptor), a G-protein coupled receptor (GPCR). Binding initiates the G


q signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent calcium mobilization.
Figure 1: this compound-Induced Luteolytic Signaling Pathway

The following diagram illustrates the molecular cascade from receptor binding to the induction of luteolysis (structural regression of the corpus luteum).

Cloprostenol_Signaling This compound This compound (Ligand) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor High Affinity Binding Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release (ER) IP3->Ca_Release Opens Ca2+ Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC MAPK MAPK/ERK Pathway PKC->MAPK Luteolysis Luteolysis (Apoptosis/Structural Regression) MAPK->Luteolysis Gene Expression Changes

Caption: Gq-mediated signaling cascade triggered by this compound binding to the FP receptor.[7][8]

Part 2: Pharmacokinetic Profile (ADME)

Absorption

In laboratory models (Rat), this compound is rapidly absorbed following subcutaneous (SC) or intramuscular (IM) administration.

  • Tmax (Rat): ~30 minutes post-dose (200 µg/kg SC).[9]

  • Bioavailability: High, due to resistance to local enzymatic degradation at the injection site.

Distribution

This compound distributes rapidly into well-perfused tissues.

  • Target Tissues: Ovaries (Corpus Luteum), Uterus, Kidney, and Liver.

  • Plasma Protein Binding: Moderate to high, similar to endogenous prostaglandins.

Metabolism (Biotransformation)

Metabolism is the primary clearance mechanism. Unlike natural PGF2


, this compound undergoes 

-oxidation
rather than 15-hydroxylation.
  • Primary Pathway:

    
    -oxidation of the carboxylic acid side chain.[4]
    
  • Major Metabolite (Rat): Tetranor acid of 9-keto-cloprostenol.[1]

  • Major Metabolite (Marmoset): Dinor-cloprostenol (one stage of

    
    -oxidation).[1]
    
  • Conjugation: Metabolites often undergo glucuronidation before excretion.

Excretion

Excretion pathways exhibit species-specific variation, a critical factor when selecting a model for translational research.

Table 1: Comparative Pharmacokinetic Parameters

Data synthesized from EMEA and APVMA regulatory findings.

ParameterRat (Rattus norvegicus)Marmoset (Callithrix jacchus)Cow (Target Species)
Route Subcutaneous (SC)Subcutaneous (SC)Intramuscular (IM)
Dose 200 µg/kg100 µg/kg500 µg (Total Dose)
Tmax 30 minN/A30–60 min
Plasma Half-life (t1/2) ~54 minRapid~1–3 hours
Major Excretion Route Urine (52-60%)Urine (55%)Urine (~60%)
Secondary Excretion Feces (43%)Feces (16%)Feces (~40%)
Biliary Excretion? Yes (Significant)MinorYes
Main Metabolite Tetranor acid derivativeDinor acid derivativeTetranor acid

Part 3: Experimental Protocols

Bioanalytical Quantification (LC-MS/MS)

Quantifying this compound requires high sensitivity due to the low therapeutic doses (µg range). Negative Electrospray Ionization (ESI-) is critical because this compound is an acidic molecule (carboxylic acid).

Protocol: Plasma Extraction & Analysis

Reagents:

  • Internal Standard (IS): this compound-d5 or PGF2

    
    -d4.
    
  • Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Workflow:

  • Sample Prep: Aliquot 100 µL rat plasma. Add 10 µL Internal Standard.

  • Protein Precipitation: Add 300 µL cold Acetonitrile (ACN) to precipitate proteins. Vortex 1 min. Centrifuge at 10,000g for 10 min.

  • Solid Phase Extraction (SPE) - Optional for higher purity:

    • Condition HLB cartridge with MeOH then Water.

    • Load supernatant.[10]

    • Wash with 5% MeOH.

    • Elute with 100% MeOH.

  • Evaporation: Dry eluate under nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Ionization: ESI Negative Mode (M-H)-.

    • MRM Transitions:

      • This compound: m/z 423.1

        
         161.0 (Quantifier).
        
      • Internal Standard: m/z [Parent-d5]

        
         [Fragment].
        
Figure 2: Bioanalytical Workflow for PK Studies

This workflow ensures data integrity by incorporating internal standardization and rigorous extraction steps.

PK_Workflow Sample Rat Plasma Sample IS_Add Add Internal Standard (d5) Sample->IS_Add Extract Protein PPT (Acetonitrile) IS_Add->Extract Centrifuge Centrifugation (10,000g) Extract->Centrifuge Evap N2 Evaporation & Reconstitution Centrifuge->Evap Supernatant LC HPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI Negative) LC->MS Data PK Analysis (WinNonlin) MS->Data Quantification

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Part 4: Scientific Integrity & Safety (Toxicokinetics)

Safety Margins

This compound has a wide therapeutic index in laboratory animals.

  • Acute Toxicity: Low.[4][5]

  • LD50 (Mouse, IM): ~350 mg/kg.[4]

  • NOAEL (Rat, Sub-chronic): 50 µg/kg/day (oral).

Causality in Experimental Design
  • Why use Rats? Rats are the preferred model for metabolic profiling because their

    
    -oxidation pathways closely mimic the degradation seen in livestock, unlike the rabbit which has distinct enzymatic differences in prostaglandin handling.
    
  • Why Negative Ion Mode? Prostaglandins are carboxylic acids. Positive mode analysis (protonation) is inefficient and prone to adduct formation (Na+), leading to poor sensitivity. Negative mode (deprotonation) yields a clean [M-H]- precursor.

References

  • European Medicines Agency (EMEA). (1997).[1] this compound and R-Cloprostenol: Summary Report (1) - EMEA/MRL/202/97-FINAL. Committee for Medicinal Products for Veterinary Use.[1] [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2002). Public Release Summary on the Evaluation of the New Active Constituent d-Cloprostenol. [Link]

  • Bourne, G. R., et al. (1980). The metabolic fate of the synthetic prostaglandin this compound ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. Biomedical Mass Spectrometry. [Link]

  • Reeves, J. J., et al. (1978). The disposition of the synthetic prostaglandin analogue this compound ('Estrumate') in the rat and marmoset. Xenobiotica. [Link](Note: Citation grounded in EMEA summary data derived from this foundational study).

  • Bierk, M., et al. (2025). HPLC method for enantioselective analysis of this compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Beyond Luteolysis: A Technical Guide to the Influence of Cloprostenol on Non-Luteal Cell Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-examining the Role of a Potent Prostaglandin Analog

Cloprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), is unequivocally recognized in veterinary and research fields for its potent luteolytic activity.[1] This action, mediated through the Prostaglandin F (FP) receptor, triggers the regression of the corpus luteum, making it an indispensable tool in reproductive management.[1] However, the FP receptor is not confined to luteal cells. Its expression across a diverse range of non-luteal tissues, including the myometrium, endometrium, vascular endothelium, and various cancer cell lines, necessitates a broader investigation into this compound's biological impact.

This technical guide moves beyond the established luteolytic function of this compound to provide an in-depth exploration of its influence on the proliferation of non-luteal cell types. For researchers, scientists, and drug development professionals, understanding these extra-luteal effects is critical. It opens new avenues for therapeutic applications while also demanding a nuanced consideration of potential off-target effects in clinical and experimental settings. We will dissect the core signaling mechanisms, evaluate the cell-type-specific proliferative and anti-proliferative responses, and provide validated experimental protocols to empower rigorous scientific inquiry into this expanding field.

Chapter 1: The Molecular Blueprint - FP Receptor Signaling and Proliferation

The cellular response to this compound is dictated by the signaling cascades initiated upon its binding to the FP receptor, a G-protein coupled receptor (GPCR). While the primary pathway is well-established, the engagement of alternative pathways provides the mechanistic basis for its diverse effects on cell proliferation.

The Canonical Gαq Pathway

The predominant signaling route for the FP receptor involves its coupling to the Gαq subunit. This initiates a well-characterized cascade with direct implications for cellular activation and, contextually, proliferation:

  • Phospholipase C (PLC) Activation: Ligand binding triggers a conformational change in the FP receptor, activating Gαq, which in turn activates PLC.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

PKC is a central node in signaling networks that regulate cell growth, differentiation, and apoptosis. Its activation can lead to the phosphorylation of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade.

The MAPK/ERK Pathway: A Direct Line to Cell Cycle Control

The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation. Activation of the FP receptor has been shown to trigger this pathway, providing a direct link to the cell cycle machinery. PGF2α has been demonstrated to increase the activation of NF-κB and MAP kinases in human myometrial cells.[2]

The signaling progression is as follows:

  • PKC, activated by the Gαq pathway, can phosphorylate and activate Raf kinases.

  • Raf phosphorylates and activates MEK (MAPK/ERK kinase).

  • MEK phosphorylates and activates ERK1/2.

  • Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors (e.g., c-Fos, c-Jun).

  • This leads to the expression of genes crucial for cell cycle progression, such as Cyclin D1, which promotes the transition from the G1 to the S phase.

// Nodes this compound [label="this compound\n(PGF2α Analog)", fillcolor="#FBBC05", fontcolor="#202124"]; FP_Receptor [label="FP Receptor\n(GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gq [label="Gαq", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ [Ca2+]i", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade\n(Raf → MEK → ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> FP_Receptor [label="Binds"]; FP_Receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="Binds"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Transcription [label="Activates"]; Transcription -> Proliferation [label="Promotes"]; } END_DOT Figure 1: Canonical FP Receptor signaling pathway leading to cell proliferation.

Chapter 2: Context is Key - Cell-Specific Proliferative Responses

The effect of this compound on non-luteal cell proliferation is not uniform. The cellular context, including receptor density, expression of downstream signaling components, and interaction with other growth factor pathways, dictates whether the response is pro-proliferative, anti-proliferative, or negligible.

Uterine Tissues: Myometrium and Endometrium

The uterus represents a primary site of non-luteal FP receptor expression and activity.

  • Myometrial Cells: PGF2α is a known stimulator of myometrial cells. Studies on bovine uterine muscle have shown that d-cloprostenol increases the amplitude of contractions, with a more significant effect during the follicular phase.[3] While primarily associated with contractility, the underlying signaling pathways, particularly Ca2+ mobilization and MAPK activation, are also integral to hypertrophic and hyperplastic responses (increase in cell size and number, respectively). PGF2α has been shown to dose-dependently increase the expression of uterine activation proteins in human myometrial cells.[4]

  • Endometrial Cells: The endometrium exhibits complex, cycle-dependent responses. Research indicates that PGF2α-FP receptor signaling promotes the proliferation of endometrial epithelial cells in cattle by regulating the cell cycle.[5] In human endometrial adenocarcinoma, PGF2α enhances proliferation by transactivating the Epidermal Growth Factor Receptor (EGFR) and triggering the MAPK pathway, highlighting a potential role in pathological proliferation.

Vascular Endothelium and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is fundamentally a process of endothelial cell proliferation and migration. The FP receptor is implicated in this process, particularly in the context of tumor growth.

  • Pro-Angiogenic Effects: The FP receptor has been identified as a novel marker for tumor endothelial cells in renal cell carcinoma.[6] This suggests that PGF2α and its analogs could play a role in promoting the vascularization necessary for tumor progression.[6]

The following table summarizes quantitative data on the inhibitory concentration (IC50) of various compounds on endothelial cell proliferation, providing a benchmark for assessing the potency of potential anti-angiogenic agents.

Compound/CombinationCell TypeIC50 ValueReference
SunitinibHUVEC (VEGF-dependent)4.6 nM[6]
Cyclosporin A + ItraconazoleHUVEC~3.2 µM (700-fold higher than Sunitinib)[6]
The Dual Role in Cancer Proliferation

The influence of the PGF2α/FP receptor axis on cancer is multifaceted and appears highly dependent on the cancer type.

  • Pro-Proliferative Role: As seen in endometrial adenocarcinoma, PGF2α can drive tumor cell growth.[7] Generally, PGF2α is suggested to contribute to greater tumor progression and aggressiveness.[7] In colorectal cancer, while PGF2α did not significantly affect cell growth or apoptosis in several cell lines, it was shown to stimulate cell motility and invasion, which are key aspects of tumor progression.[8]

  • Anti-Proliferative/Favorable Prognostic Role: In contrast, some studies suggest a tumor-suppressive role. In breast cancer, elevated PGF2α levels were surprisingly correlated with features of a good prognosis, such as positive estrogen receptor status, low mitotic index, and a higher degree of differentiation.[9] This finding questions the universal assumption that FP receptor activation is always pro-tumorigenic and suggests a more complex regulatory role.[9]

Immune and Hematopoietic Cells

The influence of prostaglandins on immune cells is well-documented, though data specifically on this compound's proliferative effects are less common. Prostaglandins of the E series (PGE) are known to inhibit the proliferation of macrophage and granulocyte precursors.[10][11][12] Conversely, a study on a this compound analog, this compound-15-glycal, observed a temporary elevation in leukocyte and lymphocyte counts in rats, suggesting a potential proliferative or mobilizing effect on pluripotent hematopoietic cells.[13] This indicates that different prostaglandin analogs can have distinct effects on immune cell populations, warranting further investigation into the specific actions of this compound.

Chapter 3: Methodologies for Assessing this compound's Proliferative Effects

To accurately quantify the influence of this compound on non-luteal cell proliferation, a robust and validated methodological approach is essential. This section details step-by-step protocols for key assays.

Workflow for In Vitro Proliferation Analysis

A typical experimental workflow involves cell culture, treatment with this compound, and subsequent analysis using one or more of the described assays.

// Nodes start [label="Start:\nSelect Non-Luteal\nCell Line", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="1. Cell Culture\n(Seed cells in multi-well plates)", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="2. Treatment\n(Add this compound at various\nconcentrations and time points)", fillcolor="#FBBC05", fontcolor="#202124"]; assay [label="3. Proliferation Assay", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mtt [label="MTT Assay\n(Metabolic Activity)", fillcolor="#FFFFFF", fontcolor="#202124"]; brdu [label="BrdU Assay\n(DNA Synthesis)", fillcolor="#FFFFFF", fontcolor="#202124"]; ki67 [label="Ki-67 Staining\n(Proliferation Marker)", fillcolor="#FFFFFF", fontcolor="#202124"]; data [label="4. Data Acquisition\n(Spectrophotometry or\nFluorescence Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\n(Calculate % Proliferation,\nIC50/EC50 values)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nInterpret Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> culture; culture -> treat; treat -> assay; assay -> mtt [label="Option A"]; assay -> brdu [label="Option B"]; assay -> ki67 [label="Option C"]; mtt -> data; brdu -> data; ki67 -> data; data -> analysis; analysis -> end; } END_DOT Figure 2: General experimental workflow for assessing cell proliferation.

Protocol: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol: BrdU Incorporation Assay for DNA Synthesis

This assay provides a more direct measure of proliferation by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA of actively dividing cells.

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • BrdU labeling solution (typically 10 µM)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Denaturation solution (e.g., 2 M HCl)

  • Anti-BrdU primary antibody

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treatment: Treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to the culture medium and incubate.

  • Fixation: Wash cells with PBS and fix with fixative solution for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize for 10 minutes.

  • DNA Denaturation: Wash with PBS and treat with denaturation solution for 30 minutes at room temperature to expose the incorporated BrdU.

  • Blocking: Neutralize the acid and block with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour.

  • Antibody Incubation: Incubate with anti-BrdU primary antibody overnight at 4°C, followed by incubation with the fluorescent secondary antibody for 1 hour at room temperature.

  • Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on slides.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.

Protocol: Ki-67 Immunostaining for Proliferation Marker

Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells, making it an excellent marker for proliferating cells in both cultured cells and tissue sections.

Materials:

  • Cells on coverslips or paraffin-embedded tissue sections

  • Antigen retrieval buffer (for tissue sections)

  • Blocking solution

  • Anti-Ki-67 primary antibody

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (DAPI)

  • Fluorescence microscope

Procedure (for Tissue Sections):

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block non-specific binding sites with a blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-Ki-67 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescent secondary antibody for 1 hour at room temperature.

  • Staining and Mounting: Counterstain with DAPI and mount with an anti-fade mounting medium.

  • Analysis: Quantify the Ki-67 proliferation index by counting the number of Ki-67-positive nuclei as a percentage of the total number of nuclei in representative fields of view.

Conclusion and Future Directions

The evidence presented in this guide demonstrates that the biological influence of this compound extends far beyond its luteolytic function. Through the widely expressed FP receptor, this compound can modulate the proliferation of a variety of non-luteal cell types, including uterine, endothelial, and certain cancer cells. The activation of the Gαq-PLC-MAPK signaling pathway provides a robust molecular framework for these pro-proliferative effects.

However, the cellular response is highly context-dependent, with evidence of both pro- and anti-proliferative outcomes, particularly in oncology. This dualistic nature underscores the necessity for careful, cell-type-specific investigation. The pro-angiogenic properties and the proliferative effects on uterine cells suggest potential therapeutic applications in tissue regeneration and reproductive medicine, while also raising important safety considerations for its current uses. Conversely, the potential for anti-proliferative effects in certain cancers opens intriguing possibilities for drug repurposing.

Future research should focus on:

  • Delineating the signaling switch that determines pro- vs. anti-proliferative outcomes in different cancer cell lines.

  • Investigating the direct effects of this compound on the proliferation of various immune cell subsets to understand its immunomodulatory potential.

  • Utilizing in vivo models to validate the in vitro proliferative findings and to assess the physiological and pathological consequences of long-term or high-dose this compound exposure on non-luteal tissues.

By employing the rigorous methodologies outlined herein, the scientific community can continue to unravel the complex, non-luteal roles of this compound, paving the way for novel therapeutic strategies and a more comprehensive understanding of this potent prostaglandin analog.

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Sources

Methodological & Application

Optimizing Cloprostenol Delivery in In Vitro Systems: Solubility, Stability, and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cloprostenol is a synthetic analog of prostaglandin F2


 (PGF2

).[1][2][3] While structurally similar to the endogenous hormone, this compound exhibits significantly higher potency and resistance to metabolic degradation. It acts primarily as a selective agonist for the FP prostanoid receptor , triggering luteolysis in reproductive biology and modulating intraocular pressure (IOP) in ophthalmology models.

In cell culture environments, this compound presents specific challenges. Its hydrophobicity (in free acid form) and hydrolytic sensitivity (in aqueous solution) require a rigorous preparation protocol. Improper handling often leads to precipitation in media or "silent" degradation, resulting in false negatives.

This guide provides a standardized, field-proven methodology for preparing this compound (specifically the Sodium Salt, which is most common) to ensure maximum bioavailability and reproducibility.

Physicochemical Profile & Storage

Understanding the chemical nature of this compound is the first step to reproducible data. The sodium salt is water-soluble but unstable in aqueous storage.

Table 1: Solubility and Stability Matrix
Solvent SystemSolubility LimitStability (Storage)Application Notes
DMSO (Anhydrous) ~100 mg/mLHigh (>2 years at -20°C)Recommended for Master Stock. Protect from light.
Ethanol (Absolute) ~50 mg/mLHigh (>1 year at -20°C)Alternative if cells are DMSO-sensitive. Evaporates easily; seal tightly.
PBS (pH 7.2) ~10-35 mg/mLLow (<24 hours at 4°C)Do NOT use for stock storage. Only for immediate working dilution.
Culture Media <1 mg/mLVery Low Add only immediately prior to experiment.

Critical Insight: Never store this compound in aqueous buffers (PBS/Water) for more than 24 hours.[4][5] The ester bonds are susceptible to hydrolysis, and the compound will degrade into inactive metabolites. Always store as a high-concentration stock in an organic solvent.

Mechanism of Action: The FP Receptor Pathway

To validate your experiment, you must understand the signaling cascade you are activating. This compound binds to the G-protein-coupled FP receptor, initiating the Gq-PLC-IP3 pathway.

Diagram 1: this compound Signaling Cascade

This diagram illustrates the Gq-coupled pathway leading to calcium mobilization, the primary readout for this compound activity.

Cloprostenol_Signaling This compound This compound (Ligand) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binding (nM range) Gq Gq Protein FP_Receptor->Gq Activates PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca2 Ca2+ Release (Rapid Flux) ER->Ca2 Efflux Ca2->PKC MAPK MAPK/ERK Phosphorylation PKC->MAPK Downstream Signaling

Caption: this compound binds the FP Receptor, activating Gq/PLC to generate IP3, triggering rapid intracellular Calcium release.[1][4][5][6][7][8][9][10][11][12][13][14]

Protocol: Preparation of Master Stock

Objective: Create a stable, high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the volume of solvent added to cells later.

Materials:

  • This compound Sodium (crystalline solid).[4][5]

  • Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • Amber glass vials (borosilicate) or opaque polypropylene tubes.

Step-by-Step:

  • Calculate Molarity: Check the molecular weight (MW) on your specific vial.

    • This compound Sodium Salt: MW ≈ 446.9 g/mol .[5]

    • This compound Free Acid:[15] MW ≈ 424.9 g/mol .

    • Example Calculation: To make 1 mL of 10 mM stock using Sodium Salt (446.9 g/mol ):

      
      
      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder. Do not add DMSO to the tube first; add it to the powder to ensure accurate concentration.

  • Vortex: Vortex gently for 15-30 seconds until completely dissolved. The solution should be clear.

  • Aliquot: Dispense into small aliquots (e.g., 20-50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C. Stable for >2 years.

Protocol: Working Solutions & Cell Treatment

The "0.1% Rule": Most mammalian cells tolerate DMSO up to 0.1% (v/v).[16] Above 0.5%, DMSO induces membrane porosity and artifacts. You must perform a serial dilution to step down the solvent concentration.

Target Concentration: 10 nM – 1


M (Typical FP receptor activation range).
Diagram 2: Serial Dilution Workflow

This workflow ensures the final DMSO concentration on cells is negligible (<0.1%).

Dilution_Workflow Stock Master Stock (10 mM in DMSO) Inter Intermediate Stock (100 uM in PBS) Stock->Inter 1:100 Dilution (1uL Stock + 99uL PBS) Well Cell Culture Well (Final: 100 nM) Inter->Well 1:1000 Dilution (Add directly to media) Media Complete Media (Warm) Media->Well

Caption: Two-step dilution strategy reduces DMSO from 100% (Stock) to 0.001% (Cells), preventing solvent toxicity.

Detailed Procedure:

  • Thaw: Remove one aliquot of 10 mM Master Stock from -20°C. Thaw at room temperature.

  • Intermediate Dilution (100x):

    • Prepare a 100

      
      M intermediate solution.
      
    • Add 10

      
      L of Master Stock (10 mM) into 990 
      
      
      
      L of sterile PBS or serum-free media.
    • Result: 100

      
      M this compound in 1% DMSO.
      
  • Final Treatment (1x):

    • To achieve a final concentration of 100 nM in the well:

    • Dilute the Intermediate Solution 1:1000 into the culture well.

    • Example: Add 1

      
      L of Intermediate Solution to 1 mL of media in the well.
      
    • Final Composition: 100 nM this compound + 0.001% DMSO (Safe).

Validation: How to know it worked?

Since this compound is prone to degradation if mishandled, you should validate bioactivity using a Calcium Flux Assay .

  • Load Cells: Incubate cells (e.g., HEK293-FP or smooth muscle cells) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins.

  • Baseline: Record fluorescence for 30 seconds.

  • Inject: Add this compound working solution.

  • Readout: Expect a sharp spike in fluorescence within 10-20 seconds (Gq-mediated Ca2+ release), returning to baseline over 2-3 minutes.

    • No spike? The stock may be degraded (hydrolyzed) or the receptor is not expressed.

References

  • Sharif, N. A., et al. (2003).[6] Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • LifeTein. (2024).[11] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • Siemieniuch, M. J., et al. (2021). This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. Biology of Reproduction. Retrieved from [Link]

Sources

Quantitative Analysis of Cloprostenol and its Metabolites in Biological Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of Cloprostenol, a synthetic prostaglandin F2α analogue, and its primary metabolites in various biological matrices.[1] The methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity in complex sample analysis.[2][3] The described protocol includes a streamlined sample preparation procedure, optimized chromatographic separation, and precisely defined mass spectrometric parameters for accurate and reproducible quantification. This method is suitable for a range of applications, including pharmacokinetic studies, residue analysis in animal-derived food products, and toxicological investigations.[4][5][6]

Introduction

This compound is a widely used veterinary drug that acts as a potent luteolytic agent, inducing the regression of the corpus luteum.[1] This physiological effect is harnessed for estrus synchronization and the induction of parturition in livestock.[7] Given its prevalent use, regulatory bodies and researchers require sensitive analytical methods to monitor its presence and that of its metabolites in biological systems. Understanding the metabolic fate of this compound is crucial for assessing its pharmacological activity and potential for residue accumulation.[8][9] The primary metabolic pathway for this compound involves β-oxidation, leading to the formation of the tetranor acid of this compound.[7]

UHPLC-MS/MS has emerged as the technique of choice for the analysis of veterinary drugs and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and speed.[2][10] This application note provides a comprehensive protocol for the extraction, separation, and quantification of this compound and its key metabolites, offering a valuable tool for researchers in drug development and food safety.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

UHPLC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing s_sample Biological Sample (Plasma, Urine, Tissue) s_spike Spike with Internal Standard s_sample->s_spike s_extract Liquid-Liquid Extraction or Solid-Phase Extraction s_spike->s_extract s_evap Evaporation & Reconstitution s_extract->s_evap a_inject Injection s_evap->a_inject Reconstituted Sample a_sep UHPLC Separation (C18 Column) a_inject->a_sep a_ion Electrospray Ionization (ESI) a_sep->a_ion a_detect Tandem MS Detection (MRM Mode) a_ion->a_detect d_quant Quantification (Calibration Curve) a_detect->d_quant Raw Data d_report Reporting d_quant->d_report

Sources

Application Notes and Protocols for Cloprostenol Dosage Calculation in Diverse Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation and application of cloprostenol dosages across various animal models. This document emphasizes the scientific rationale behind dosage selection, detailed experimental protocols, and methods for validating therapeutic outcomes.

Foundational Principles: Understanding this compound's Mechanism of Action

This compound is a synthetic analogue of prostaglandin F2α (PGF2α), engineered for enhanced potency and a longer physiological half-life compared to its natural counterpart.[1][2] Its primary function in reproductive management is as a potent luteolytic agent , meaning it induces the rapid functional and morphological regression of the corpus luteum (CL).[3][4][5]

The corpus luteum is a transient endocrine structure that produces progesterone, the hormone essential for establishing and maintaining pregnancy. By inducing luteolysis, this compound triggers a sharp decline in progesterone levels, leading to several key physiological events depending on the animal's reproductive status:

  • In non-pregnant, cycling animals: The fall in progesterone initiates the follicular phase, leading to estrus (heat) and subsequent ovulation, typically within 2 to 5 days.[6] This is the foundational principle for estrus synchronization protocols.

  • In pregnant animals: The removal of the progesterone block leads to the termination of pregnancy (abortion).[6]

  • In cases of persistent corpus luteum: Pathological conditions like pyometra or luteal cysts, which are maintained by a persistent CL, can be resolved.[7]

The following diagram illustrates the signaling pathway of this compound-induced luteolysis.

Cloprostenol_Pathway This compound This compound Administration (Intramuscular) PGF2a_Receptor Binds to PGF2α Receptor on Luteal Cells This compound->PGF2a_Receptor PLC_Activation Activation of Phospholipase C (PLC) PGF2a_Receptor->PLC_Activation IP3_DAG ↑ IP3 & DAG Production PLC_Activation->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & Activation of PKC IP3_DAG->Ca_PKC Luteolytic_Cascade Luteolytic Cascade Ca_PKC->Luteolytic_Cascade Progesterone_Drop ↓ Progesterone Synthesis & Secretion Luteolytic_Cascade->Progesterone_Drop CL_Regression Corpus Luteum Regression (Functional & Morphological) Progesterone_Drop->CL_Regression Estrus_Ovulation Return to Estrus & Ovulation CL_Regression->Estrus_Ovulation

Caption: this compound-induced luteolysis pathway.

The Significance of Stereochemistry: this compound vs. d-Cloprostenol

This compound is a racemic mixture, containing two stereoisomers (enantiomers): R-cloprostenol (also known as dextrorotatory or d-cloprostenol) and S-cloprostenol.[4] Authoritative studies, including reports from the European Medicines Agency (EMA), have demonstrated that the luteolytic activity resides almost exclusively in the d-cloprostenol enantiomer .[4] The levorotatory (l) or S-isomer is considered biologically inactive.[8]

This has critical implications for dosage calculation:

  • Potency: d-cloprostenol is approximately two to four times more potent than the racemic mixture.[1][8][9]

  • Dosage: Consequently, the required therapeutic dose of d-cloprostenol is significantly lower than that of racemic this compound.[4]

  • Side Effects: Using the purified active isomer at a lower dose may reduce the potential for off-target side effects.[8]

Researchers must be acutely aware of which formulation they are using to ensure accurate and effective dosing. Commercial products will specify if they contain this compound (racemic mixture) or d-cloprostenol.

Species-Specific Dosage and Administration Protocols

Dosage is highly dependent on the species, the intended application, and the specific this compound formulation. All administrations for the protocols listed below are via intramuscular (IM) injection unless otherwise specified.[4] Aseptic technique is crucial to prevent injection site infections.[5][7]

Table 1: Recommended Dosages for Racemic this compound and d-Cloprostenol
Animal ModelApplicationRacemic this compound (µg)d-Cloprostenol (µg)
Cattle Estrus Synchronization / Luteolysis500[6][7]150[4][10]
Abortion (up to 150 days)500[6]150[10]
Pigs (Sows/Gilts) Induction of Parturition175[4]75[4]
Horses Estrus Synchronization / Luteolysis250-50075
- Ponies & Donkeys125-250N/A
Sheep Estrus Synchronization125[11]N/A
Goats Estrus Synchronization62.5-125[11]N/A

Note: N/A indicates that a standard recommended dose for the purified d-isomer was not prominently available in the reviewed literature for that specific application. Researchers should extrapolate based on potency differences with caution and conduct pilot studies.

Experimental Protocols

Protocol 1: Estrus Synchronization in Cattle (Bos taurus/indicus)

This protocol is designed for the synchronization of estrus in a group of cycling cows to facilitate fixed-time artificial insemination (FTAI).

Objective: To induce luteolysis in cycling cattle, leading to a synchronized estrus and ovulation.

Materials:

  • This compound (racemic) solution (e.g., 250 µg/mL) or d-cloprostenol solution (e.g., 75 µg/mL).

  • Syringes (3 mL) and needles (18-20 gauge, 1.5-inch).

  • Animal restraints (chute or head gate).

  • Disinfectant for injection site.

  • Gonadotropin-releasing hormone (GnRH) product (for Ovsynch protocol).

Methodology (Ovsynch Protocol):

  • Day 0: Administer an injection of GnRH. This will cause either ovulation of a dominant follicle or the start of a new follicular wave.

  • Day 7: Administer the appropriate dose of this compound (500 µg racemic or 150 µg d-cloprostenol) via IM injection.[4][7] This will regress the corpus luteum that is present.

  • Day 9: Administer a second injection of GnRH. This will trigger a synchronized ovulation of the new dominant follicle.

  • Fixed-Time AI: Inseminate all cows 8-24 hours after the second GnRH injection, depending on the specific protocol variation (e.g., Co-Synch involves AI at the time of the second GnRH).[7][9]

Ovsynch_Protocol Day0 Day 0 Administer GnRH Day7 Day 7 Administer this compound (Luteolysis) Day0->Day7 7 days Day9 Day 9 Administer 2nd GnRH (Synchronized Ovulation) Day7->Day9 2 days FTAI Fixed-Time AI (8-24h post-GnRH) Day9->FTAI 8-24 hours

Caption: Ovsynch protocol workflow for cattle.

Protocol 2: Induction of Parturition in Sows (Sus scrofa domesticus)

Objective: To induce farrowing in pregnant sows for management purposes, allowing for supervision and cross-fostering.

Causality: Administration should not occur before day 112-113 of gestation to ensure piglet viability. This compound initiates the luteolytic process that naturally precedes parturition.

Materials:

  • This compound (racemic) solution or d-cloprostenol solution.

  • Syringes (1-2 mL) and appropriate needles.

Methodology:

  • Confirm Gestational Age: Ensure the sow is at or beyond day 113 of gestation.

  • Administration: Administer a single IM injection of 175 µg of racemic this compound or 75 µg of d-cloprostenol.[4]

  • Monitoring: Farrowing can be expected to begin 20-30 hours post-injection. Close observation is required. Some protocols may involve a second dose 6 hours after the first to tighten the farrowing window.

Protocol 3: Estrus Synchronization in Mares (Equus caballus)

Objective: To induce luteolysis in diestrus mares to bring them into estrus for planned breeding.

Causality: Mares have a refractory period of 4-5 days post-ovulation where the CL is not responsive to PGF2α.[12] Treatment is only effective during the diestrus phase when a mature CL is present.

Materials:

  • This compound (racemic) solution.

  • Syringes and needles.

Methodology (Two-Injection Protocol):

  • Initial Injection (Day 0): Administer an IM dose of this compound (250-500 µg for horses, 125-250 µg for ponies).[7] This will induce luteolysis in mares that have a responsive CL.

  • Second Injection (Day 14-18): Administer a second identical dose of this compound 14 to 18 days after the first.[7] This ensures that mares that were in the refractory period during the first injection will now have a responsive CL, leading to a more tightly synchronized group.

  • Estrus Detection & Breeding: Mares will typically show estrus 2-4 days after the effective luteolytic dose, with ovulation occurring 8-12 days post-treatment.[12] Breeding should be timed accordingly.

Protocol Validation: Ensuring Luteolysis

A protocol is only as good as its outcome. Researchers must employ validation methods to confirm the efficacy of this compound administration.

A. Transrectal Ultrasonography

This is a direct and highly effective method for monitoring the morphological regression of the corpus luteum.

Protocol for Ultrasound Monitoring:

  • Baseline Scan (Day 0): Before this compound administration, perform a transrectal ultrasound to identify and measure the corpus luteum. Note its diameter and characteristics (e.g., presence of a cavity).[1]

  • Post-Treatment Scans: Conduct follow-up scans at 24, 48, and 72 hours post-injection.

  • Evaluation Criteria:

    • Size Reduction: A successful luteolysis is characterized by a significant decrease in the diameter and volume of the CL.[2]

    • Echogenicity: The CL will become less distinct and more hypoechoic (darker) as it regresses.

    • Blood Flow (Doppler): If using color Doppler ultrasound, a marked decrease in blood flow to the CL is a primary indicator of regression.[13]

B. Progesterone Monitoring

Measuring circulating progesterone levels provides a clear functional assessment of luteolysis.

Protocol for Progesterone Monitoring:

  • Baseline Sample (Day 0): Collect a blood sample immediately before this compound administration to determine the baseline progesterone concentration. A high level confirms the presence of a functional CL.

  • Post-Treatment Samples: Collect subsequent blood samples at 24 and 48 hours post-injection.

  • Analysis: Analyze serum or plasma for progesterone concentration using a validated ELISA or RIA kit.

  • Evaluation Criteria: Successful luteolysis is confirmed by a rapid and sharp decline in progesterone levels, typically to below 1 ng/mL, within 24-48 hours of treatment.[1]

Validation_Workflow cluster_0 Pre-Treatment (Day 0) cluster_1 Treatment cluster_2 Post-Treatment (24-72h) cluster_3 Outcome Pre_Ultrasound Baseline Ultrasound (Measure CL) Inject Administer This compound Pre_Ultrasound->Inject Pre_Blood Baseline Blood Sample (Progesterone Assay) Pre_Blood->Inject Post_Ultrasound Follow-up Ultrasound (Confirm CL Regression) Inject->Post_Ultrasound Post_Blood Follow-up Blood Sample (Confirm Progesterone Drop) Inject->Post_Blood Outcome Successful Luteolysis Confirmed Post_Ultrasound->Outcome Post_Blood->Outcome

Caption: Workflow for validating this compound-induced luteolysis.

Laboratory Preparation and Handling of this compound

While most applications will use commercially available sterile solutions, research settings may require the preparation of solutions from this compound sodium powder.

Protocol for Reconstituting this compound Sodium:

  • Vehicle Selection: Sterile Water for Injection is the standard vehicle for creating a sterile solution of this compound sodium.[3]

  • Calculation:

    • Determine the desired final concentration (e.g., 250 µg/mL of this compound).

    • Note that this compound sodium is a salt. You must account for the molecular weight difference if your calculations are based on the free acid (this compound MW: ~424.9 g/mol ; this compound Sodium MW: ~446.9 g/mol ).[14]

    • Formula: Weight of this compound Sodium (mg) = [Desired Concentration (mg/mL)] x [Final Volume (mL)] x (446.9 / 424.9)

  • Aseptic Reconstitution:

    • Work in a laminar flow hood.

    • Weigh the required amount of this compound sodium powder.

    • Dissolve in the calculated volume of Sterile Water for Injection.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile, sealed vial.

  • Storage: Store the reconstituted solution protected from light and at controlled room temperature (15-30°C) or as recommended by the powder manufacturer.[15] Commercial preparations often contain a bactericide like benzyl alcohol and should be used within 28 days of first puncture.[6][15] Self-prepared sterile solutions should be used promptly.

Safety, Handling, and Side Effects

Researcher Safety:

  • This compound is readily absorbed through the skin and can cause bronchospasm or induce abortion.[7][10]

  • Extreme caution is advised for women of childbearing age, pregnant women, asthmatics, and individuals with other respiratory issues.[7][10]

  • Personal Protective Equipment (PPE): Always wear disposable gloves when handling this compound.[7][16]

  • Accidental Exposure: In case of accidental spillage on the skin, wash the area immediately and thoroughly with soap and water.[7][10] If accidental self-injection occurs, seek immediate medical advice.[16]

Animal Safety and Side Effects:

  • Contraindications: Do not administer to pregnant animals unless the intention is to terminate the pregnancy.[7][12] Avoid intravenous injection.[7][12]

  • Cattle: this compound has a wide safety margin in cattle. At doses up to 80-100 times the recommended amount, only mild and transient side effects like uneasiness or diarrhea have been observed.[6][10] A low incidence of injection site infections, including clostridial infections, has been reported.[10][15]

  • Horses: May exhibit transient side effects within 20 minutes of injection, including sweating, increased heart and respiratory rates, mild abdominal discomfort, and watery diarrhea. These effects are usually mild and temporary.[12]

  • Pigs: Overdosing can lead to increased pulse and breathing rate, bronchoconstriction, and increased defecation/urination.

References

  • Avet Health. (n.d.). This compound Injection for Cattle & Horses.
  • Cloprochem. (n.d.). This compound 0.025% injection. Interchemie.
  • European Medicines Agency. (2005). This compound & R-cloprostenol (1).
  • Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1.
  • DailyMed. (n.d.).
  • DailyMed. (n.d.). SYNCHSURE® (this compound injection).
  • MSD Animal Health India. (n.d.).
  • MSD Veterinary Manual. (2021).
  • UGA Extension. (n.d.).
  • University of Hertfordshire. (2025). This compound sodium. AERU.
  • USP. (2025). This compound Injection USP 2025.
  • Various Authors. (2021). Reproductive processes in cows and the ultrasonography use. SciELO México.
  • Various Authors. (2023).
  • Various Authors. (2021). Ultrasound Characteristics of the Cavitary Corpus Luteum after Oestrus Synchronization in Heifers in Relation to the Results of Embryo Transfer. PMC.
  • Various Authors. (2017).
  • Various Authors. (2021). Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. ACS Publisher.
  • Various Authors. (2024).
  • Various Authors. (n.d.). This compound Injections Product Insert.
  • Various Authors. (2011). 105 KEYS TO A SUCCESSFUL ESTRUS SYNCHRONIZATION AND ARTIFICIAL INSEMINATION PROGRAM. Beef Reproduction Task Force.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Current status of corpus luteum assessment by Doppler ultrasonography to diagnose non-pregnancy and select embryo recipi.
  • Various Authors. (n.d.). Doppler sonography of the corpus luteum during the oestrus cycle in dairy cows.
  • Various Authors. (2020). APPROVED Veterinary Medicinal Product Council Minutes No. 112 dated December 23, 2020 Summary of Veterinary Product Characterist. Stovek.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). This compound Sodium.
  • Various Authors. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW.
  • Various Authors. (n.d.). LAB SAFETY AND DISPOSAL.
  • Various Authors. (n.d.). Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted. PubMed Central.
  • Various Authors. (n.d.). Ultrasonography of the bovine ovary. IMV Imaging.
  • Various Authors. (n.d.). In vivo desensitization of a high affinity PGF2 alpha receptor in the ovine corpus luteum. PubMed.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor. Implications for development of a photoaffinity probe. PubMed.
  • Various Authors. (n.d.). Interaction between oxytocin and prostaglandin F2 alpha during luteal regression and early pregnancy in sheep. PubMed.
  • Various Authors. (n.d.). Sensitivity of bovine corpora lutea to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins. PubMed.
  • Various Authors. (n.d.). Uterine motility in the cow during the estrous cycle. II. Comparative effects of prostaglandins F(2alpha), E(2), and this compound. PubMed.
  • Various Authors. (n.d.). Effect of prostaglandin E2, DL-cloprostenol, and prostaglandin E2 in combination with D-cloprostenol on uterine motility during diestrus in experimental cows. Request PDF.

Sources

Application of Cloprostenol in primary luteal cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cloprostenol-Induced Luteolysis in Primary Luteal Cell Culture

Abstract

This application note details the protocol for utilizing this compound, a potent synthetic prostaglandin F2


 (PGF2

) analog, to induce and study luteolysis in primary bovine luteal cells.[1][2] Unlike native PGF2

, this compound exhibits enhanced metabolic stability and high affinity for the FP prostanoid receptor, making it the agonist of choice for in vitro models of luteal regression. This guide covers the isolation of primary luteal cells, the specific dosing regimen for this compound, and the downstream functional assays required to validate luteolytic efficacy.

Introduction & Mechanism of Action

The Corpus Luteum (CL) is a transient endocrine gland essential for the maintenance of pregnancy via the secretion of progesterone (P4). Luteolysis, the physiological regression of the CL, is triggered by pulsatile release of uterine PGF2


. In drug discovery and reproductive toxicology, modeling this event in vitro requires a stable, high-affinity agonist.

Why this compound?

  • High Potency: this compound binds the FP receptor with high stereospecificity (particularly the (+)-enantiomer), activating the Gq-protein coupled signaling cascade.

  • Stability: It is resistant to rapid degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), allowing for sustained receptor activation in static culture systems.

Signaling Pathway: Upon binding the FP receptor on large and small luteal cells, this compound activates the G


q subunit, stimulating Phospholipase C (PLC). This hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG). IP3 triggers intracellular Calcium (

) mobilization, activating Protein Kinase C (PKC). This cascade ultimately inhibits Steroidogenic Acute Regulatory protein (StAR) expression and induces apoptotic factors (Bax/Caspase-3), resulting in a sharp decline in progesterone synthesis (Functional Luteolysis) followed by cell death (Structural Luteolysis).

G This compound This compound (Agonist) FP_Rec FP Receptor (GPCR) This compound->FP_Rec  Binds Gq Gq Protein FP_Rec->Gq  Activates PLC PLC (Phospholipase C) Gq->PLC IP3 IP3 PLC->IP3  Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ (Intracellular Release) IP3->Ca PKC PKC (Activation) DAG->PKC Ca->PKC Apoptosis Apoptosis (Caspase-3/Bax) Ca->Apoptosis  Overload StAR StAR/HSD3B (Downregulation) PKC->StAR  Inhibits P4_Drop Decreased Progesterone (P4) StAR->P4_Drop  Functional Regression Apoptosis->P4_Drop  Structural Regression

Figure 1: Signal transduction pathway of this compound in luteal cells. The agonist triggers the IP3/Ca2+ pathway, leading to inhibition of steroidogenesis and induction of apoptosis.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the experimental design must account for the heterogeneity of luteal cells (large vs. small).

  • Model System: Primary Bovine Luteal Cells (BLCs). Bovine CL is the "gold standard" due to high tissue availability and physiological similarity to human CL dynamics.

  • Dose-Response: A range of 10 nM to 10

    
    M  is recommended. The EC50 for progesterone inhibition is typically in the 100–500 nM range.
    
  • Time Points:

    • 0–2 Hours: Calcium flux (immediate signaling).

    • 24–48 Hours: Progesterone suppression (functional luteolysis).

    • 48–72 Hours: Apoptosis/Cell death (structural luteolysis).

Protocol: Isolation and Culture of Primary Bovine Luteal Cells

Reagents Required:

  • Collagenase Type II (activity >125 U/mg)

  • DNase I (RNase-free)

  • DMEM/Ham’s F12 Medium (1:1)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Percoll (for density gradient)[3][4]

  • Antibiotic-Antimycotic Solution (100X)

Step-by-Step Methodology:

  • Tissue Acquisition: Collect ovaries from the abattoir within 30 minutes of slaughter. Transport in warm (37°C) saline. Select ovaries with a mid-cycle CL (Reddish-orange, vascularized).

  • Dissociation:

    • Dissect the CL from the stroma and mince into 1 mm

      
       pieces.
      
    • Wash 3x with PBS to remove blood.

    • Incubate tissue in Collagenase Type II (0.1%) + DNase I (0.005%) in DMEM/F12 for 60 minutes at 37°C with gentle shaking.

  • Filtration:

    • Filter the suspension through a 100

      
      m cell strainer  to remove undigested debris.[3]
      
    • Filter the flow-through again through a 70

      
      m strainer .[5]
      
  • Purification (Critical Step):

    • Centrifuge cells at 200 x g for 10 mins.

    • Resuspend pellet and layer onto a discontinuous Percoll gradient (40% / 20%) .

    • Centrifuge at 400 x g for 20 mins (brake off).

    • Harvest the interphase layer (enriched with viable luteal cells), avoiding the bottom RBC pellet.

  • Culture:

    • Seed cells at a density of 2 x 10

      
       cells/well  in 24-well plates coated with collagen (optional but recommended for long-term culture).
      
    • Media: DMEM/F12 + 10% FBS + 1% Antibiotics.

    • Incubate at 37°C, 5% CO

      
       for 24 hours to allow attachment.
      

Protocol: this compound Treatment & Functional Assays

Workflow Visualization:

Workflow Day0 Day 0: Isolation & Seeding Day1 Day 1: Media Change (Serum Starvation) Day0->Day1 Day2 Day 2: This compound Treatment Day1->Day2  Equilibration Day3 Day 3 (24h): Collect Media (P4 Analysis) Day2->Day3  Functional Response Day4 Day 4 (48h): Viability Assay (MTT/Caspase) Day3->Day4  Structural Response

Figure 2: Experimental timeline for this compound treatment. Serum starvation (lowering FBS to 0.5-1%) on Day 1 is optional but enhances sensitivity to agonists.

Treatment Protocol:

  • Preparation: Prepare this compound stock (10 mM in DMSO). Dilute in culture media to final concentrations: 0 (Vehicle), 10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M
    .
  • Induction: Remove old media. Add 1 mL of treatment media per well.

  • Incubation: Incubate for 24 to 48 hours.

Assay 1: Progesterone Quantification (Functional Luteolysis)

  • Method: Competitive ELISA or RIA on the culture supernatant.

  • Expected Result: A dose-dependent decrease in P4 concentration. Significant inhibition (p<0.[1][6]05) should be observed at

    
     100 nM this compound.
    

Assay 2: Cell Viability/Apoptosis (Structural Luteolysis)

  • Method: Caspase-3/7 Glo Assay or MTT Assay on the cell monolayer.

  • Expected Result: this compound induces apoptosis in steroidogenic cells. Note that endothelial cells (if present) may not respond, so specific staining for 3

    
    -HSD (luteal marker) is recommended for imaging.
    

Data Presentation & Interpretation

Table 1: Expected Response Profile of Bovine Luteal Cells to this compound (24h)

ParameterControl (Vehicle)This compound (1

M)
Biological Interpretation
Progesterone (ng/mL) 150 - 300< 50Functional regression; inhibition of StAR protein.
Caspase-3 Activity Low (Baseline)High (>3-fold increase)Activation of apoptotic pathways.
Intracellular Ca2+ StableRapid Transient SpikeActivation of FP receptor/Gq pathway.
StAR mRNA High ExpressionSignificant DownregulationTranscriptional suppression of steroidogenesis.

Troubleshooting:

  • No drop in Progesterone: Ensure cells are from mid-cycle CL (Days 8-12). Early CL (Days 1-5) are refractory to PGF2

    
    /Cloprostenol due to lack of receptor maturity [1].
    
  • Low Cell Viability post-isolation: Reduce collagenase digestion time or concentration. Ensure gentle pipetting.

References

  • Siemieniuch, M. J., et al. (2021). This compound, a synthetic analog of prostaglandin F2

    
     induces functional regression in cultured luteal cells of felids. Biology of Reproduction. 
    
  • Miyamoto, A., et al. (2025). Functional characterization of a bovine luteal cell culture model: Effects of passage number. PLOS ONE.

  • Pate, J. L., & Condon, W. A. (1982). Effects of prostaglandin F2

    
     on agonist-induced progesterone production in bovine luteal cells. Biology of Reproduction. 
    
  • Wiltbank, M. C., et al. (2012). Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows. Journal of Dairy Science.

  • Rao, C. V., et al. (1986). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Prostaglandins.[6][7][8][9][10][11][12]

Sources

Cloprostenol-Induced Luteolysis: Mechanistic Profiling and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Cloprostenol is a synthetic structural analog of Prostaglandin F2α (PGF2α).[1][2] Unlike native PGF2α, which has a rapid half-life (minutes) due to pulmonary metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this compound contains a chlorophenoxy ring that confers resistance to enzymatic degradation.[1] This results in a significantly extended half-life (~3 hours) and enhanced potency, making it the gold-standard tool for temporally controlling luteolysis in research and reproductive management.[1]

Mechanism of Action: The Luteolytic Cascade

To effectively use this compound as a research tool, one must understand the biphasic nature of the regression it induces:

  • Functional Luteolysis (Hours 0–12): Rapid desensitization of LH receptors and inhibition of Steroidogenic Acute Regulatory protein (StAR), causing a precipitous drop in Progesterone (P4).[1]

  • Structural Luteolysis (Hours 12–48): Activation of apoptotic pathways, immune cell recruitment, and tissue remodeling leading to the physical involution of the gland (Corpus Albicans).

Visualization: The Signaling Pathway

The following diagram details the intracellular cascade triggered by this compound binding to the FP Receptor on Large Luteal Cells (LLC).

Cloprostenol_Pathway This compound This compound (Ligand) FP_Rec FP Receptor (GPCR) This compound->FP_Rec High Affinity Binding Gq Gq Protein FP_Rec->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Surge IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Caspase Caspase-3 Activation (Apoptosis) Ca->Caspase StAR StAR Protein Inhibition (Cholesterol Transport Block) PKC->StAR Phosphorylation NFkB NF-κB Activation PKC->NFkB P4_Drop Functional Luteolysis (↓ Progesterone) StAR->P4_Drop NFkB->Caspase Pro-apoptotic cytokines Struct_Luteolysis Structural Luteolysis (Tissue Regression) Caspase->Struct_Luteolysis

Figure 1: this compound-mediated signaling cascade via the Gq-coupled FP receptor, illustrating the bifurcation into functional (P4 drop) and structural (apoptosis) regression.[1]

Experimental Protocols

Protocol A: In Vivo Induction of Luteolysis (Bovine Model)

Purpose: To study the temporal kinetics of gene expression and hormone fluctuation during induced regression. The bovine model is preferred due to the distinct separation of follicle and CL phases.

Prerequisites:

  • Subjects: Cyclical heifers/cows (Bos taurus).

  • Timing: Animals must be in the mid-luteal phase (Day 7–17 of the estrous cycle). This compound is ineffective before Day 5 (Refractory Period) due to lack of FP receptor expression.[1]

Reagents:

  • This compound Sodium (e.g., Estrumate® or generic equivalent).[1]

  • EDTA Blood Collection Tubes.[1]

Step-by-Step Workflow:

  • Baseline Validation (Day 0):

    • Perform transrectal ultrasonography to confirm the presence of a mature CL (>20mm diameter).

    • Collect blood sample for serum Progesterone (P4) analysis.[1][3]

    • Criterion: P4 must be > 1.0 ng/mL to proceed.[1]

  • Treatment Administration (Hour 0):

    • Administer 500 µg this compound Sodium via Intramuscular (IM) injection.[1][2][4]

    • Note: IM is preferred over subcutaneous (SC) for consistent absorption kinetics in this protocol.[1]

  • Sampling Schedule (High-Resolution):

    • 0 - 12 Hours (Functional Phase): Collect blood every 2-4 hours.[1] Expect P4 to drop by 50% within 6-12 hours.[1]

    • 12 - 48 Hours (Structural Phase): Collect blood every 12 hours.[1] Perform ultrasound at 24h and 48h to quantify reduction in CL area/volume.

    • Tissue Biopsy (Optional): If studying gene expression (e.g., BAX, CASP3), perform CL biopsy at 12h or 24h post-injection.[1]

  • Self-Validation Check:

    • Luteolysis is considered "Complete" if serum P4 is < 1 ng/mL by 48 hours post-injection.[1][3]

    • If P4 remains > 1 ng/mL, the animal may have had an immature CL (< Day 5) or incomplete lysis (requires exclusion).[1]

Protocol B: In Vitro Primary Luteal Cell Culture

Purpose: To dissect molecular signaling pathways without systemic interference.[1]

Reagents:

  • Collagenase Type I (for digestion).[1]

  • DMEM/F12 Media supplemented with 10% FBS.[1]

  • This compound (dissolved in DMSO or Ethanol).[1]

Step-by-Step Workflow:

  • Isolation:

    • Collect ovaries from slaughterhouse (within 20 min of death).

    • Dissect CL tissue, mince, and digest with Collagenase Type I (2 mg/mL) for 60-90 mins at 37°C.[1]

    • Filter through 70µm mesh to remove debris.[1]

  • Culture:

    • Seed cells at

      
       cells/well in 24-well plates.
      
    • Incubate for 24 hours to allow attachment and recovery of FP receptors.

  • Treatment (Dose-Response):

    • Replace media with serum-free media 4 hours prior to treatment.[1]

    • Treat cells with this compound:[2][5][6][7][8]

      • Low Dose: 10 nM (Physiological mimic)[1]

      • High Dose: 1 µM (Pharmacological saturation)

      • Control: Vehicle only.

  • Readouts:

    • 24 Hours: Collect media for P4 ELISA (Functional marker).

    • 48 Hours: Lyse cells for Western Blot (Caspase-3, Bax) or flow cytometry (Annexin V).

Experimental Workflow & Data Strategy

The following diagram outlines the logical flow for a comprehensive study comparing functional vs. structural regression using this compound.

Experimental_Workflow cluster_0 Sample Collection Streams Start Subject Selection (Day 7-17 Cycle) Treatment This compound 500µg IM Start->Treatment Blood Blood Serum (0, 4, 8, 12, 24, 48h) Treatment->Blood Ultrasound Ultrasound Imaging (0, 24, 48, 72h) Treatment->Ultrasound Biopsy CL Biopsy (Terminal/Surgical) Treatment->Biopsy Analysis_Func Functional Analysis: ELISA (Progesterone) Blood->Analysis_Func Analysis_Struct Structural Analysis: IHC (Caspase-3) Doppler (Blood Flow) Ultrasound->Analysis_Struct Biopsy->Analysis_Struct Validation Data Validation: P4 < 1ng/mL @ 48h Analysis_Func->Validation Analysis_Struct->Validation

Figure 2: Integrated experimental workflow for in vivo luteolysis studies, linking treatment to multi-modal downstream analysis.

Data Summary: Natural vs. Induced Luteolysis

Use this table to benchmark your experimental results against expected physiological norms.

ParameterNatural Luteolysis (PGF2α Pulses)This compound Induced (Single Bolus)
Trigger Pulsatile uterine secretion (Oxytocin feedback)Single pharmacologic saturation
Duration to P4 < 1ng/mL 24 - 36 Hours12 - 24 Hours (Faster)
Blood Flow Reduction Gradual (parallel to P4 drop)Acute/Rapid (Vasoconstriction)
Apoptosis Onset ~24 Hours post-trigger~12 Hours post-injection
Receptor Status Gradual loss of LHRRapid downregulation of LHR & StAR

Troubleshooting & Critical Considerations

  • Refractory Period: this compound will fail to induce luteolysis in early CL (Days 1–5 in cattle).[1] This is because the CL has not yet developed full sensitivity (FP receptor density) or the intracellular machinery to trigger apoptosis. Always verify CL age.

  • Incomplete Luteolysis: In some high-producing dairy cows, a single dose may cause a temporary dip in P4 followed by recovery.[1] A "Two-Dose" protocol (two injections 24 hours apart) ensures complete regression in metabolic outliers.[1]

  • Species Specificity:

    • Cattle: Highly sensitive.[1]

    • Horses: Highly sensitive (side effects like sweating/colic possible).[1]

    • Pigs: CL is refractory to PGF2α until Day 12.[1] this compound is less effective as a single agent for induction before this time.[1]

References

  • Mechanism of Action & Pharmacology

    • This compound - Wikipedia.[1] (n.d.). Retrieved from [1]

    • This compound Sodium Injection IP Vet - Estrumate.[1] MSD Animal Health.[1] Retrieved from [1]

  • Luteolysis Physiology & Signaling

    • McCracken, J. A., Custer, E. E., & Lamsa, J. C. (1999).[1][9] Luteolysis: A Neuroendocrine-Mediated Event.[1][9] Physiological Reviews, 79(2), 263–323.[1][9] Retrieved from [1]

    • Luteolysis - Wikipedia.[1] (n.d.). Retrieved from [1]

  • Experimental Protocols & Dose Response

    • Colazo, M. G., et al. (2002).[1][7] Effects of dose and route of administration of this compound on luteolysis, estrus and ovulation in beef heifers.[7] Animal Reproduction Science.[1][9] Retrieved from

    • Martins, J. P. N., et al. (2011).[1] Effects of this compound sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy... Journal of Dairy Science.[1][6] Retrieved from

  • Molecular Markers

    • Baddela, V. S., et al. (2018).[1] Applications of large-scale molecular profiling techniques to the study of the corpus luteum. Animal Reproduction.[1][2][3][5][6][9][10][11][12][13][14] Retrieved from

Sources

Techniques for assessing Cloprostenol-induced luteolysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cloprostenol is a synthetic analogue of Prostaglandin F2ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (PGF2

) widely utilized in veterinary medicine and reproductive biology to induce luteolysis—the regression of the corpus luteum (CL).[1][2][3] Unlike natural PGF2

, this compound possesses an aryloxyphenoxy structure that renders it resistant to endogenous metabolism, significantly extending its half-life and potency.

Accurate assessment of this compound-induced luteolysis is critical for optimizing estrus synchronization protocols and validating novel reproductive therapeutics.[4] This guide outlines the causal mechanisms of action and provides standardized protocols for assessing luteolysis through both functional (progesterone decline) and structural (apoptosis/tissue regression) metrics.

Pharmacodynamics & Mechanism of Action

To accurately assess luteolysis, one must distinguish between functional luteolysis (the rapid drop in progesterone) and structural luteolysis (the physical involution of the gland).

The Mechanism: this compound binds to the FP receptor (Prostaglandin F receptor) on Large Luteal Cells (LLC) and vascular endothelial cells.

  • Immediate Phase (Functional): Activation of the Gq-protein complex triggers Phospholipase C (PLC), generating Inositol Trisphosphate (IP3).[4] This causes a massive intracellular Calcium (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) influx. The calcium surge activates Protein Kinase C (PKC), which inhibits the transport of cholesterol to the mitochondria (via StAR protein blockade), halting progesterone (P4) synthesis within hours.
    
  • Delayed Phase (Structural): The calcium influx and cytokine release (e.g., TNFngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , IFN
    
    
    
    ) activate the caspase cascade (specifically Caspase-3), leading to DNA fragmentation and apoptosis. Simultaneously, endothelial constriction induces local ischemia.[4]
Figure 1: this compound Signaling Pathway

Visualizing the transition from receptor binding to apoptosis.

Cloprostenol_Pathway This compound This compound (Synthetic PGF2α) FP_Receptor FP Receptor (Large Luteal/Endothelial Cells) This compound->FP_Receptor Gq Gq Protein / PLC Activation FP_Receptor->Gq IP3 IP3 Generation Gq->IP3 Calcium Intracellular Ca2+ Influx IP3->Calcium PKC PKC Activation Calcium->PKC Endothelin Endothelin-1 Release (Vasoconstriction) Calcium->Endothelin StAR_Inhib Inhibition of StAR/P450scc PKC->StAR_Inhib Caspase Caspase-3 Activation PKC->Caspase P4_Drop Functional Luteolysis (↓ Progesterone) StAR_Inhib->P4_Drop Apoptosis Structural Luteolysis (Cell Death/Regression) Endothelin->Apoptosis Caspase->Apoptosis

Caption: Pathway illustrating this compound-mediated activation of FP receptors leading to distinct functional (green) and structural (black) regression outcomes.[4]

In Vivo Assessment Protocols

In vivo assessment relies on non-invasive imaging and hormonal profiling.[4] The "Gold Standard" combines Color Doppler Ultrasonography with serum progesterone analysis.[4][5]

Protocol A: Color Doppler Ultrasonography (Luteal Blood Flow)

Doppler imaging detects luteolysis 24–48 hours earlier than B-mode (grayscale) imaging by visualizing the collapse of the vascular supply.

Equipment Settings:

  • Transducer: 7.5 MHz Linear Rectal Probe.[4]

  • PRF (Pulse Repetition Frequency): 0.7 kHz (Low setting to detect slow capillary flow without aliasing).

  • Wall Filter: 50–60 Hz (To remove motion artifacts).[4]

Step-by-Step Workflow:

  • Baseline Scan (Day 0): Locate the CL. Freeze the image at the maximum cross-sectional area.

  • Mode Switch: Activate Color Doppler. Identify the ramus tubarius of the ovarian artery surrounding the CL.

  • Quantification:

    • Subjective: Score vascularization (1–4 scale).

    • Objective: Measure Time Averaged Medium Velocity (TAMV) and Resistivity Index (RI) .

    • Note: A significant increase in RI (resistance) indicates vasoconstriction and impending luteolysis.[4]

  • Treatment: Administer this compound (e.g., 500 µg i.m. for bovine).

  • Post-Treatment Scans: Perform scans at 12h, 24h, and 48h.

    • Success Criterion: >50% reduction in colored pixel area or blood flow velocity within 24h.[4]

Protocol B: Hormonal Profiling (Functional Luteolysis)

Structural regression lags behind functional regression.[4] Progesterone (P4) levels are the definitive marker for functional status.[4]

Sampling Schedule:

  • T=0h: Immediately prior to this compound injection.

  • T=12h: Early response check.

  • T=24h: Critical decision point.

  • T=48h: Confirmation of complete luteolysis.

Success Threshold:

  • Bovine/Ovine: Serum P4 < 1.0 ng/mL indicates complete functional luteolysis.[4][3]

Table 1: Comparison of In Vivo Assessment Methods

MethodMetric MeasuredSensitivityTime to Detect (Post-Tx)Limitations
B-Mode Ultrasound CL Diameter/Area (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Low48–72 hoursCL size may persist despite functional death.
Color Doppler Luteal Blood Flow (LBF)High8–12 hoursRequires high-end equipment and operator skill.[4]
P4 Assay (ELISA/RIA) Serum ProgesteroneVery High12–24 hoursRetrospective (lab turnaround time).[4]

Ex Vivo / In Vitro Assessment Protocols

For mechanistic studies or drug screening, isolating luteal cells allows for direct observation of apoptotic pathways without systemic interference.[4]

Protocol C: Luteal Cell Isolation & Culture

Target: Mid-cycle CL (Day 8–12 in bovine/ovine) provides the most responsive tissue.[4]

  • Collection: Collect ovaries via colpotomy or slaughter; transport in warm (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) PBS with antibiotics.
    
  • Dissociation:

    • Mince CL tissue into 1 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       pieces.
      
    • Incubate in Collagenase Type I (2 mg/mL) and DNase I in M199 medium for 60–90 mins at

      
       with agitation.
      
  • Filtration: Filter through 70 µm nylon mesh to remove debris.[4]

  • Seeding: Plate cells at

    
     cells/well in 24-well plates coated with fetal bovine serum (FBS) to encourage attachment.
    
    • Critical Step: Culture for 24h before treatment to allow recovery of receptors.[4]

Protocol D: The "Dual-Hit" Assay (Function + Structure)

This protocol validates this compound efficacy by measuring P4 suppression and Caspase-3 activation simultaneously.[4]

Experimental Design:

  • Control: Vehicle (Ethanol/DMSO < 0.1%).

  • Treatment: this compound Sodium (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to 
    
    
    
    M).
  • Positive Control: Staurosporine (Apoptosis inducer).[4]

Workflow:

  • Treat cells for 24 hours.

  • Supernatant Analysis (Functional): Collect media. Assay for Progesterone via ELISA.[4]

    • Expectation: >40% reduction in P4 relative to control.[4]

  • Lysate Analysis (Structural): Lyse adherent cells.[4] Assay for Caspase-3/7 activity using a fluorogenic substrate (DEVD-AFC).

    • Expectation: 2-3 fold increase in fluorescence units (RFU).[4]

Figure 2: In Vitro Experimental Workflow

Standardized flow for validating luteolytic agents.

InVitro_Workflow Tissue CL Tissue Collection (Mid-Cycle) Digest Enzymatic Digestion (Collagenase I) Tissue->Digest Culture Primary Culture (24h Recovery) Digest->Culture Treat This compound Tx (10^-8 to 10^-6 M) Culture->Treat Media Collect Media Treat->Media Supernatant Cells Lyse Cells Treat->Cells Adherent Result_P4 Assay: Progesterone (Functional Readout) Media->Result_P4 Result_Casp Assay: Caspase-3 (Structural Readout) Cells->Result_Casp

Caption: Workflow for simultaneous assessment of functional (P4) and structural (Caspase) luteolysis in vitro.

Troubleshooting & Critical Insights

1. The Refractory Period (The "Day 5" Rule) A common cause of experimental failure is treating too early.

  • Insight: In cattle and sheep, the CL is refractory (resistant) to this compound during the first 4–5 days of the cycle.

  • Reason: Early CLs lack sufficient FP receptor density and have high expression of prostaglandin dehydrogenase (PGDH), which metabolizes PGF2ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Solution: Only recruit animals with a CL > 7 days old (mature phase) for assessment studies.[4]

2. Species Specificity

  • Bovine/Ovine: Highly sensitive to this compound; requires active transport mechanism.[4]

  • Porcine: CL is refractory until Day 12.[4]

  • Equine: highly sensitive, but side effects (sweating, colic) are more common; use lower relative doses.[4]

3. In Vitro Dedifferentiation Luteal cells in culture rapidly lose their steroidogenic capacity (dedifferentiation) after 48–72 hours.[4]

  • Recommendation: Perform all this compound assays within 48 hours of isolation.[4] Do not passage primary luteal cells for functional assays.[4]

References

  • Acosta, T. J., et al. (2002). "Changes in blood flow of the corpus luteum and follicle during the estrous cycle in cows." Reproduction. Link

  • Carambula, S. F., et al. (2002). "Caspase-3 is a pivotal mediator of apoptosis during regression of the ovarian corpus luteum."[4] Endocrinology. Link[4]

  • McCracken, J. A., Custer, E. E., & Lamsa, J. C. (1999). "Luteolysis: a neuroendocrine-mediated event."[4] Physiological Reviews. Link[4]

  • Pugliesi, G., et al. (2014). "Use of Doppler ultrasonography for pregnancy diagnosis in cattle."[4] Journal of Reproduction and Development. Link

  • Skarzynski, D. J., et al. (2008). "Mechanisms of Prostaglandin F2alpha-induced luteolysis in the cow."[4] Reproduction in Domestic Animals. Link[4]

Sources

Application Note: Cloprostenol-Induced Uterine Contractility Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the application of Cloprostenol , a synthetic prostaglandin F2


 (PGF2

) analog, in ex vivo uterine contractility studies. Unlike natural PGF2

, this compound exhibits enhanced metabolic stability due to its resistance to endogenous 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This characteristic makes it a superior pharmacological tool for sustained isometric tension recording assays where natural prostaglandins might degrade rapidly.[1]

Target Audience: Pharmacologists, Reproductive Biologists, and CRO Scientists.[1] Primary Application: Characterization of FP receptor agonists/antagonists and tocolytic drug screening.

Pharmacological Mechanism

This compound acts as a potent, selective agonist at the FP receptor (Prostaglandin F receptor).[1][2][3][4] The downstream effect is a robust increase in intracellular calcium, driving smooth muscle contraction (myometrial activity).[1]

Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) linked to the


 subunit. Activation triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and DAG. IP3 facilitates calcium release from the sarcoplasmic reticulum.

FP_Signaling This compound This compound FP_Rec FP Receptor (Gq-Coupled) This compound->FP_Rec Binding PLC Phospholipase C (PLC-u03B2) FP_Rec->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum IP3->Ca_Store  Binds IP3R Ca_Release Ca2+ Release Ca_Store->Ca_Release MLCK MLCK Activation Ca_Release->MLCK Contraction Myometrial Contraction MLCK->Contraction

Figure 1: Signal transduction pathway of this compound-induced myometrial contraction via the Gq-PLC-IP3 axis.[1]

Material Preparation

Reproducibility in organ bath experiments hinges on the precise preparation of the agonist. This compound is available as a free acid or sodium salt; the sodium salt is preferred for aqueous solubility.[2]

Compound Properties
ParameterSpecificationNote
Compound (+)-Cloprostenol SodiumUse the biologically active D-isomer (d-cloprostenol) for max potency.[1]
MW 446.9 g/mol -
Solubility Ethanol, DMSO (>50 mg/mL)Sparingly soluble in water directly; dilute from stock.[1]
Stability HighResistant to 15-PGDH degradation.[1]
Stock Solution Protocol

Objective: Prepare a


 M (10 mM) Master Stock.
  • Weigh 4.47 mg of this compound Sodium.[1]

  • Dissolve in 1.0 mL of anhydrous DMSO or Ethanol. Do not use water for the master stock to prevent hydrolysis over long-term storage.

  • Aliquot into 50

    
    L vials (light-protected).
    
  • Store at -20°C . Stable for >6 months.

Working Solutions (Day of Experiment)

Prepare serial dilutions in distilled water (not buffer, to avoid precipitation) immediately before use.

  • Dilution A (

    
     M):  10 
    
    
    
    L Stock + 90
    
    
    L
    
    
    [1]
  • Dilution B (

    
     M):  10 
    
    
    
    L Dilution A + 90
    
    
    L
    
    
    [1]
  • Continue serial dilutions down to

    
     M.
    

Experimental Protocol: Isometric Tension Recording

This protocol describes the evaluation of this compound on isolated rat uterine horns.

Physiological Buffer (Modified Krebs-Henseleit)

Prepare fresh.[1] pH must be 7.4 when aerated.[1]

  • NaCl: 118.0 mM[1]

  • KCl: 4.7 mM[1]

  • CaCl

    
    :  2.5 mM[1]
    
  • MgSO

    
    :  1.2 mM[1]
    
  • KH

    
    PO
    
    
    
    :
    1.2 mM[1]
  • NaHCO

    
    :  25.0 mM[1]
    
  • Glucose: 11.0 mM[1]

Aeration: Continuously bubble with Carbogen (95% O


 / 5% CO

) to maintain pH and oxygenation.[1]
Tissue Preparation

Animal Model: Female Wistar Rats (200-250g). Estrous Stage: Critical.[1] Animals should be in Estrus (natural or induced via 10


g Diethylstilbestrol 24h prior) for maximal receptor density.[1]
  • Euthanize animal via CO

    
     asphyxiation.[1]
    
  • Rapidly excise the uterine horns and place in cold, oxygenated Krebs buffer.

  • Remove connective tissue and fat under a dissection microscope.[1]

  • Cut into 10-15 mm segments.

Organ Bath Workflow

System: Radnoti or ADInstruments Organ Bath (10-25 mL chambers). Temperature: 37°C.[1]

Workflow Mount Mount Tissue (1g Pre-load) Equil Equilibration (60 min, Wash q15) Mount->Equil KCl_Test Viability Check (60mM KCl) Equil->KCl_Test Wash Washout (Return to Baseline) KCl_Test->Wash Valid Response? Dosing Cumulative Dosing (this compound) Wash->Dosing Baseline Stable

Figure 2: Experimental workflow for isometric tension recording. The KCl viability check is a mandatory "Go/No-Go" gate.

Step-by-Step Procedure
  • Mounting: Suspend the uterine strip between the tissue hook and the isometric force transducer.

  • Pre-load: Apply 1.0 g of resting tension.[1]

  • Equilibration: Allow tissue to stabilize for 60 minutes . Wash buffer every 15 minutes.[1] Note: Spontaneous rhythmic contractions are normal in estrus tissue.

  • Viability Check (System Validation):

    • Add KCl (60 mM) to the bath.

    • Record the tonic contraction.

    • Criteria: If force < 0.5g (variable by equipment), discard tissue.[1]

    • Wash 3x until tension returns to baseline.[1]

  • Dose-Response Curve (Cumulative):

    • Add this compound to achieve bath concentrations:

      
       M 
      
      
      
      
      
      M
      
      
      
      
      M ... up to
      
      
      M.[1]
    • Dosing Interval: Add the next dose only after the response to the previous dose has reached a plateau (typically 3-5 minutes).

    • Volume: Keep addition volumes < 1% of bath volume (e.g., add 10-100

      
      L into 10 mL).
      

Data Analysis & Interpretation

Quantification

Uterine contraction is phasic.[1] Analyze data using Integral Activity (AUC) or Mean Tension over a defined period (e.g., 3 mins post-dose).[1]

Normalization Formula:


[1]
Expected Results
  • Threshold: Contractions typically initiate at

    
     M.[1]
    
  • EC

    
    :  For D-Cloprostenol, expected EC
    
    
    
    is in the range of 10 - 50 nM (
    
    
    M).[1]
  • E

    
    :  Should be comparable to or slightly higher than natural PGF2
    
    
    
    due to lack of degradation.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No response to KCl Tissue damage during dissectionHandle tissue gently; do not stretch excessively during mounting.[1]
Drifting Baseline Inadequate equilibrationExtend equilibration to 90 mins; ensure buffer is 37°C before entering bath.
Low Potency (High EC50) Wrong IsomerEnsure use of D-Cloprostenol or (+)-Cloprostenol, not the racemic DL-mix.[1]
Precipitation Stock solution shockDilute stock in water immediately before adding to the saline bath.

References

  • Sciorsci, R. L., et al. (2017).[1][5] "Effects of d-cloprostenol on different layers and regions of the bovine uterus during the follicular and luteal phases."[5] Theriogenology. Retrieved from [Link]

  • Hirsbrunner, G., et al. (2003).[1][6] "Effect of prostaglandin E2, DL-cloprostenol, and prostaglandin E2 in combination with D-cloprostenol on uterine motility during diestrus in experimental cows." Animal Reproduction Science. Retrieved from [Link]

  • PubChem. (n.d.).[1] this compound Sodium - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Dukes, M., et al. (1974).[1] "Potent luteolytic agents related to prostaglandin F2alpha."[1][2][3][4][7][8] Nature.[1][2][3] Retrieved from [Link]

Sources

Application Notes & Protocols: Cloprostenol as a Pharmacological Tool in Prostaglandin Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Cloprostenol in Prostaglandin Research

This compound is a synthetic, functional analog of Prostaglandin F2α (PGF2α), a critical lipid mediator involved in a vast array of physiological and pathological processes[1][2][3]. As a potent and selective agonist for the Prostaglandin F Receptor (FP), this compound provides researchers with a powerful tool to investigate the diverse biological roles of the PGF2α signaling axis[2]. The stability and specificity of this compound compared to the endogenous PGF2α make it an invaluable asset for elucidating cellular mechanisms, characterizing receptor function, and validating potential therapeutic targets.

This guide provides an in-depth overview of this compound's mechanism of action, key applications, and detailed protocols for its use in both in vitro and in vivo research settings. The methodologies described herein are designed to ensure robust, reproducible data for professionals in academic research and drug development.

Mechanism of Action: FP Receptor Activation and Downstream Signaling

This compound exerts its biological effects by binding to and activating the FP receptor, a G protein-coupled receptor (GPCR)[2][4]. The FP receptor primarily couples to the Gαq subunit of heterotrimeric G proteins[4].

Causality of the Signaling Cascade: Upon agonist binding, the FP receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation causes the dissociation of Gαq from the Gβγ dimer. The activated Gαq-GTP complex then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[4][5].

  • DAG Pathway: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

The increase in intracellular calcium is a hallmark of FP receptor activation and is central to many of its physiological effects, including smooth muscle contraction[2][4][6].

FP_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Intracellular [Ca²⁺] ER->Ca_Cytosol Releases Ca²⁺ from Ca_Store Ca²⁺ Store Ca_Cytosol->PKC Co-activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Luteolysis) Ca_Cytosol->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: FP Receptor signaling pathway initiated by this compound.

Pharmacological & Physicochemical Profile

Proper experimental design requires a thorough understanding of the agent's properties. This compound is a racemic mixture; its luteolytic activity resides primarily in the R-enantiomer (d-cloprostenol)[7].

PropertyValue / DescriptionRationale for Research
Target Prostaglandin F2α Receptor (FP)[2]High selectivity allows for targeted investigation of FP receptor pathways.
Action Potent Agonist[2]Enables robust receptor activation for studying downstream effects.
Ki ~8.36 (-log[M]) for EP3, higher for FP[8]The dissociation constant (Ki) indicates high binding affinity. Lower values signify tighter binding[9][10].
EC50 ~140 nM (for contraction in bovine iris sphincter)[11]The half-maximal effective concentration (EC50) indicates potency in functional assays. Lower values mean greater potency[9].
Molar Mass 424.915 g/mol [1]Essential for accurate preparation of stock solutions and dilutions.
Solubility Highly soluble in ethanol and acetone; slightly soluble in water[12].Dictates the choice of solvent for stock solutions. DMSO is also commonly used. A vehicle control is critical in all experiments.
Stability Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Ensures compound integrity and maintains potency throughout the experimental timeline.

Core Applications & Detailed Protocols

This compound's primary utility lies in its ability to selectively activate the FP receptor, making it a cornerstone tool for various assays.

Application 1: In Vitro Characterization of FP Receptor Function

A. Calcium Mobilization Assay

This is the most direct and common functional assay to confirm FP receptor activation via the Gq pathway. The protocol measures the transient increase in intracellular calcium upon receptor stimulation.

Principle: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon this compound binding and subsequent IP3-mediated calcium release from the ER, the dye binds to Ca2+ and fluoresces, which is detected in real-time by a plate reader (e.g., FLIPR, FlexStation)[5][13][14].

Calcium_Assay_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 1. Seed cells expressing FP receptor in a 96/384-well plate A2 2. Prepare Fluo-4 AM loading buffer (with probenecid) A3 3. Prepare this compound serial dilutions (and controls) B4 7. Add this compound/controls (automated injection) A3->B4 B1 4. Load cells with dye (e.g., 1 hr at 37°C) B2 5. Place plate in reader (e.g., FLIPR) B1->B2 B3 6. Establish baseline fluorescence B2->B3 B3->B4 B5 8. Record fluorescence change (kinetic read) B4->B5 C1 9. Calculate Response (Max - Min fluorescence) B5->C1 C2 10. Normalize to vehicle control C1->C2 C3 11. Plot dose-response curve and calculate EC50 C2->C3

Caption: Experimental workflow for a Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293, CHO, or other suitable cells stably or transiently expressing the human FP receptor into black-walled, clear-bottom 96-well or 384-well plates. Culture overnight to allow for cell adherence.

  • Reagent Preparation:

    • Loading Buffer: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) with probenecid. Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out.

    • Compound Plate: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO in buffer) and a positive control (e.g., ATP, which activates endogenous purinergic receptors).

  • Cell Loading: Remove the culture medium from the cell plate and add the prepared loading buffer. Incubate for 45-60 minutes at 37°C in the dark[15]. Causality: This incubation allows the acetoxymethyl (AM) ester form of the dye to passively diffuse across the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Measurement:

    • Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handler.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the this compound dilutions (and controls) from the compound plate to the cell plate.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

B. Receptor Binding Assay

Principle: This assay quantifies the direct interaction between this compound and the FP receptor using a radiolabeled ligand (e.g., [3H]-PGF2α). A competitive binding assay is performed where increasing concentrations of unlabeled this compound compete with a fixed concentration of the radioligand for binding to the receptor, typically in a membrane preparation from cells overexpressing the FP receptor.

Protocol Outline:

  • Membrane Preparation: Homogenize cells expressing the FP receptor and isolate the membrane fraction via centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]-PGF2α, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of this compound. This will generate a competition curve from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) can be calculated.

Application 2: In Vivo Investigation of Luteolysis

This compound is widely recognized for its potent luteolytic activity, meaning it induces the regression of the corpus luteum (CL)[1][7][16]. This effect is foundational to its use in veterinary medicine for estrus synchronization and is a key model for studying reproductive biology[1][8][17].

Principle: In many species, the CL is responsible for producing progesterone, which is essential for maintaining pregnancy. This compound administration during the diestrus phase of the estrous cycle will bind to FP receptors on luteal cells, initiating a cascade that leads to a rapid drop in progesterone production, functional regression, and ultimately structural degradation of the CL[16][18].

Animal Model Protocol (Example: Bovine):

  • Animal Selection: Select non-pregnant, cycling beef heifers with a mature corpus luteum (CL), typically confirmed via ultrasonography (Day 7-12 of the cycle).

  • Treatment Administration: Administer this compound via intramuscular (i.m.) injection. A typical dose for cattle is 500 µg[7][19]. A control group should receive a saline injection.

  • Monitoring Luteolysis:

    • Progesterone Levels: Collect blood samples at baseline (0h) and at regular intervals post-injection (e.g., 12h, 24h, 48h, 72h). Analyze plasma progesterone concentrations using ELISA or RIA. A sharp decline in progesterone is the primary indicator of functional luteolysis.

    • CL Size: Monitor the size and vascularity of the CL using transrectal ultrasonography at the same time points as blood collection. A decrease in CL diameter and blood flow indicates structural luteolysis.

  • Estrus Detection: Monitor animals for signs of estrus (heat), which typically occurs within 3-5 days post-injection as progesterone levels fall and follicular development resumes[2].

  • Data Analysis: Compare the changes in progesterone concentration and CL diameter between the this compound-treated and control groups using appropriate statistical tests (e.g., repeated measures ANOVA).

Experimental Design & Considerations

  • Vehicle Control: this compound is often dissolved in organic solvents like DMSO or ethanol. It is imperative to include a vehicle control group in every experiment to ensure that the observed effects are due to the compound and not the solvent.

  • Dose-Response: Always perform a dose-response study to determine the optimal concentration range for your specific model system. This is crucial for calculating potency (EC50/IC50) and avoiding off-target effects at excessively high concentrations.

  • Positive and Negative Controls: In functional assays, use a known agonist for the target receptor (or a related endogenous receptor) as a positive control to validate assay performance. A negative control, such as an antagonist (e.g., AL-8810)[20] or an inactive compound, helps confirm the specificity of the response.

  • Species Specificity: Be aware that receptor pharmacology, including ligand affinity and downstream signaling, can vary between species. Validate the effects of this compound in your chosen species or cell line.

Conclusion

This compound remains an indispensable pharmacological tool for probing the prostaglandin F2α system. Its high potency and selectivity for the FP receptor enable precise investigation of signaling pathways, cellular functions, and physiological processes. By employing the robust protocols and rigorous experimental design principles outlined in this guide, researchers can confidently generate high-quality, reproducible data to advance the understanding of prostaglandin biology.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Prostaglandins and its analogues : An approach for treatment of anoestrus and to enhance breeding efficiency. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]

  • WikiGenes. (n.d.). PTGFR - prostaglandin F receptor (FP). Retrieved from [Link]

  • Frontiers. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Retrieved from [Link]

  • IOVS. (n.d.). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Retrieved from [Link]

  • Frontiers. (2024, January 30). This compound sodium improves reproductive performance of multiparous sows during lactation. Retrieved from [Link]

  • BioOne Complete. (2021, January 29). This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Retrieved from [Link]

  • PubMed Central - NIH. (2013, July 24). This compound treatment of feline open-cervix pyometra. Retrieved from [Link]

  • European Medicines Agency. (n.d.). This compound & R-cloprostenol (1). Retrieved from [Link]

  • PubMed. (2021, July 2). This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Retrieved from [Link]

  • ResearchGate. (n.d.). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of the new active constituent d-cloprostenol. Retrieved from [Link]

  • PubMed. (n.d.). Effects of dose and route of administration of this compound on luteolysis, estrus and ovulation in beef heifers. Retrieved from [Link]

  • Drug Central. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • NIH. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Retrieved from [Link]

  • PubMed. (n.d.). This compound effect with and without male stimulation on oestrus synchronization in Peru guinea pigs. Retrieved from [Link]

  • NIH. (n.d.). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Company of Biologists Journals. (2025, January 15). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Retrieved from [Link]

  • Taylor & Francis. (n.d.). The effect of various administration routs of D-cloprostenol at the time of artificial insemination on conception rate in dairy cattle. Retrieved from [Link]

  • Ovid. (n.d.). Effects of the Prostaglandin F2α Analogues this compound and Luprostiol in Combination With hCG on Synchronization of E. Retrieved from [Link]

  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • PMC - NIH. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]

  • AHA/ASA Journals. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • PubMed. (n.d.). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium. Retrieved from [Link]

  • PubMed. (n.d.). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Retrieved from [Link]

  • PubMed. (n.d.). Effect of prostaglandin E2, DL-cloprostenol, and prostaglandin E2 in combination with D-cloprostenol on uterine motility during diestrus in experimental cows. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • PubMed. (n.d.). Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter. Retrieved from [Link]

  • PubMed. (n.d.). Effects of this compound administration on neutral lipid and prostaglandin F metabolism by porcine luteal tissue. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cloprostenol Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CLO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Cloprostenol "Goldilocks" Zone

Welcome to the technical support hub for this compound (and its sodium salt). You are likely here because you are using this potent prostaglandin F2


 (PGF2

) analog to induce luteolysis, study smooth muscle contraction, or investigate hypertrophy signaling.

The Core Challenge: this compound is an extremely potent FP receptor agonist (often active in the picomolar to nanomolar range). The most common failure mode we see is overdosing , leading to receptor desensitization or off-target activation of EP receptors.

This guide provides the self-validating protocols required to find your specific assay's optimal concentration.

Module 1: Stock Preparation & Solubility (The Foundation)

Critical Warning: this compound sodium is susceptible to hydrolysis in aqueous environments. Never store your primary stock in PBS or media.

Solubility & Storage Specifications
Solvent SystemMax SolubilityStability (-20°C)Application Note
Ethanol (Absolute) ~50 mg/mL> 2 YearsRecommended Primary Stock. Easy to evaporate; naturally sterile.
DMSO ~60 mg/mL> 2 YearsGood for high-concentration spikes; watch for cytotoxicity >0.1%.
DMF ~100 mg/mL> 2 YearsHigh solubility, but often toxic to sensitive primary cells.
PBS (pH 7.2) ~10-35 mg/mL< 24 Hours Use Immediately. Do not freeze/thaw aqueous solutions.[1]
Protocol: Creating "The Golden Stock"

Goal: Create a stable, high-concentration master stock that minimizes freeze-thaw cycles.

  • Dissolve: Dissolve the crystalline solid in 100% Ethanol to a concentration of 10 mM .

    • Calculation: Molecular Weight of this compound Sodium

      
       446.9  g/mol .[1][2]
      
    • Example: Dissolve 4.47 mg in 1 mL Ethanol.

  • Aliquot: Dispense into light-protected, gas-tight vials (e.g., amber glass with Teflon caps).

  • Purge: Overlay with inert gas (Argon or Nitrogen) if available to prevent oxidation.

  • Store: Place at -20°C.

Module 2: Determining the Optimal Concentration

The "Window of Opportunity" While literature often cites 1


M (10

M) as a standard dose, this compound can exhibit biological activity (e.g., inhibition of adipocyte differentiation) at concentrations as low as 3 pM (10

M).
Workflow: The Logarithmic Descent

Do not jump straight to 1


M. Perform a log-scale dose-response curve to avoid "bell-shaped" responses caused by receptor desensitization.

Diagram 1: Serial Dilution Workflow Caption: Step-by-step dilution strategy to achieve a 6-log test range while keeping vehicle concentration constant.

DilutionWorkflow cluster_0 Critical Control Point Stock Master Stock (10 mM in EtOH) Inter Intermediate (100 u03BCM in Media) Stock->Inter 1:100 Dilution (Reduces EtOH to 1%) Working Working Solutions (Serial 1:10 Dilutions) Inter->Working Serial Dilution in Media Cells Cell Treatment (Final: 1 nM - 1 u03BCM) Working->Cells Add to Wells

Experimental Protocol: The 6-Point Assay
  • Vehicle Control: Prepare media containing the exact same % of Ethanol/DMSO as your highest drug concentration (must be < 0.1%).

  • Dose Range: Test the following final concentrations:

    • 1

      
      M  (High ceiling, risk of off-target EP3 binding)
      
    • 100 nM

    • 10 nM (Typical EC50 for FP receptor activation)

    • 1 nM

    • 100 pM [3]

    • 0 (Vehicle Only)

  • Readout Timing:

    • Calcium Flux: Seconds to Minutes.

    • Phosphorylation (ERK/MAPK): 5–15 Minutes.

    • Gene Expression/Luteolysis: 24–48 Hours.[4]

Module 3: Mechanism & Specificity

Understanding how this compound works is vital for interpreting "weird" data. It targets the FP Receptor , a Gq-coupled GPCR.

Diagram 2: FP Receptor Signaling Cascade Caption: The Gq-coupled pathway activated by this compound, leading to Calcium release and PKC activation.

FPSignaling Ligand This compound Rec FP Receptor (GPCR) Ligand->Rec Binds Gq Gu03B1q Protein Rec->Gq Activates PLC PLCu03B2 Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Ca->PKC Response Smooth Muscle Contraction Gene Transcription (Luteolysis) Ca->Response PKC->Response

Module 4: Troubleshooting Guide (FAQ)

Q1: My cells are detaching or dying after treatment. Is this compound toxic?

Diagnosis: It is likely Vehicle Toxicity , not the drug itself.

  • Root Cause: If you dissolved your stock in DMSO and added it directly to the media without sufficient dilution, the final DMSO concentration might exceed 0.5%.

  • Solution: Ensure your final solvent concentration (Ethanol or DMSO) is < 0.1% .

  • Self-Validation: Run a "Vehicle Only" well. If those cells die, your solvent is the problem.

Q2: I see no response, even at 1 M.

Diagnosis: Stock Degradation or Serum Binding .

  • Root Cause 1: Did you store the stock in PBS? If so, it may have hydrolyzed.

  • Root Cause 2: Prostaglandins bind to albumin in Fetal Bovine Serum (FBS). High serum (10%+) can sequester the drug.

  • Solution: Try the assay in reduced-serum media (0.5% - 1% FBS) or verify stock integrity by UV absorbance (this compound

    
    
    
    
    
    275 nm).
Q3: I'm getting inconsistent results (bell-shaped curve).

Diagnosis: Receptor Desensitization or Off-Target Effects .

  • Root Cause: At high concentrations (>1

    
    M), this compound can cross-react with EP3 receptors  (which are Gi-coupled and inhibit cAMP), potentially opposing the FP receptor effects.
    
  • Solution: Titrate down. You may find your optimal signal is actually at 10 nM, not 1

    
    M.
    
Q4: Can I use this compound free acid instead of the Sodium Salt?

Diagnosis: Solubility Mismatch .

  • Answer: Yes, but the free acid is an oil and is much harder to dissolve in aqueous buffers directly. The Sodium Salt is a crystalline solid and is generally easier to handle for precise weighing and aqueous dilution.

References

  • Cayman Chemical. (2022).[1] (+)-Cloprostenol (sodium salt) Product Information & Solubility Specs. Retrieved from

  • Sharif, N. A., et al. (2003).[5] "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities." Journal of Ocular Pharmacology and Therapeutics. (Demonstrates EC50 values in the nanomolar range for FP agonists). Retrieved from

  • Serrero, G., & Lepak, N. M. (1997).[6] "Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors."[1][3][6][7] Biochem. Biophys.[1][6][8] Res. Commun. (Establishes IC50 values as low as 3 pM). Retrieved from

  • European Medicines Agency (EMA). (2004). This compound & R-Cloprostenol: Summary Report on Stability and Residues. Retrieved from

Sources

Technical Support Center: Cloprostenol Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for bioanalytical scientists and researchers quantifying Cloprostenol in complex biological matrices. It prioritizes mechanistic understanding, robust troubleshooting, and field-validated protocols.

Topic: Troubleshooting Biological Matrix Interference in this compound Quantification

Scope: Immunoassays (ELISA/EIA) and LC-MS/MS Target Analyte: this compound (Synthetic Prostaglandin F2


 analog)[1][2]

Executive Summary & Diagnostic Workflow

The Challenge: this compound is a synthetic analog of Prostaglandin F2


 (PGF2

).[2][3][4] Its quantification is complicated by two primary factors:
  • Structural Homology: It shares a cyclopentane ring and side-chain structure with endogenous PGF2

    
    , leading to antibody cross-reactivity in ELISAs.
    
  • Matrix Complexity: As a lipophilic carboxylic acid, it co-extracts with phospholipids and albumin in plasma/milk, causing severe ion suppression in LC-MS/MS and non-specific binding in immunoassays.

Use the flowchart below to identify your specific interference mechanism:

Cloprostenol_Troubleshooting_Flow start START: Assay Performance Issue method Which Detection Method? start->method elisa Immunoassay (ELISA/EIA) method->elisa lcms LC-MS/MS method->lcms issue_elisa Symptom: High Background / False Positive elisa->issue_elisa issue_lcms Symptom: Low Sensitivity / RT Shift lcms->issue_lcms check_elisa Check: Cross-Reactivity vs. Matrix Effect issue_elisa->check_elisa check_lcms Check: Ion Suppression (Phospholipids) issue_lcms->check_lcms sol_elisa_1 Endogenous PGF2α Interference? Solution: Switch to LC-MS or use specific extraction check_elisa->sol_elisa_1 High PGF2α Expected sol_elisa_2 Protein Binding? Solution: Acidified LLE (Ethyl Acetate) check_elisa->sol_elisa_2 High Protein/Albumin sol_lcms_1 Phospholipid Suppression? Solution: MAX SPE Clean-up check_lcms->sol_lcms_1 Matrix Factor < 80% sol_lcms_2 Drifting Retention Time? Solution: Check Column pH Stability check_lcms->sol_lcms_2 Unstable RT

Figure 1: Diagnostic decision tree for isolating interference sources in this compound assays.

Immunoassay (ELISA) Troubleshooting

Mechanism of Interference

Commercial ELISA kits for this compound are typically competitive assays. Interference arises from:

  • Cross-Reactivity: Polyclonal antibodies may bind endogenous PGF2

    
     (up to 40% cross-reactivity in some kits) or metabolites (tetranor-cloprostenol).
    
  • Non-Specific Binding: Albumin and other plasma proteins bind lipophilic prostaglandins, preventing them from interacting with the capture antibody. This results in artificially low signal (interpreted as high concentration in competitive assays).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Background (Low OD) Protein Binding: Analyte is sequestered by matrix proteins (e.g., Albumin in plasma/milk).Mandatory Extraction: Do not run raw plasma/milk. Use the Acidified LLE Protocol (see Section 4).
False Positive Results Cross-Reactivity: High levels of endogenous PGF2

(e.g., in inflammatory states or active labor).
Validate Specificity: Run a PGF2

standard curve. If cross-reactivity >5%, switch to LC-MS/MS.
Poor Spike Recovery (<80%) pH Mismatch: Sample pH is outside the antibody's binding range (usually pH 7.0–7.4).Buffer Exchange: Reconstitute extracted samples in the specific EIA buffer provided with the kit.

LC-MS/MS Troubleshooting

Mechanism of Interference

In Negative Electrospray Ionization (ESI-), this compound (m/z ~423 [M-H]-) suffers from Ion Suppression .

  • The Culprit: Phospholipids (specifically glycerophosphocholines) elute late in reversed-phase gradients, often co-eluting with this compound. They compete for charge in the ESI droplet, reducing analyte signal.[5]

  • The Indicator: A "Matrix Factor" (MF) significantly less than 1.0 (or <85% absolute recovery).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Signal Suppression (MF < 0.8) Phospholipid Co-elution: Lysophospholipids are suppressing ionization.Switch to MAX SPE: Use Mixed-Mode Anion Exchange (MAX) cartridges to wash away neutral lipids and elute acidic this compound specifically.
Retention Time Drift Column Fouling: Matrix build-up on the analytical column.Divert Valve: Divert the first 1-2 mins (salts) and the final wash (lipids) to waste. Use a guard column.
Non-Linear Calibration Isotope Interference: Lack of a stable isotope internal standard.Internal Standard: Use This compound-d4 or PGF2

-d4
. Do not use an external calibration for biological matrices.

Validated Sample Preparation Protocols

Proper sample preparation is the single most effective way to eliminate matrix interference.

Protocol A: Acidified Liquid-Liquid Extraction (LLE)

Best for: ELISA samples and general screening. Principle: Protonating the carboxylic acid group (COOH) renders this compound uncharged and lipophilic, allowing extraction into organic solvent while proteins remain in the aqueous phase.

  • Acidification: Add 100 µL of sample (Plasma/Milk) to a clean tube. Add 20 µL of 1M Citrate Buffer (pH 3.0) or 1M HCl to adjust pH to ~3.0–4.0.

    • Why? Ensures this compound is in its non-ionized form (R-COOH) for organic solubility.

  • Extraction: Add 500 µL of Ethyl Acetate (containing 1% Acetic Acid optional).

    • Note: Avoid Chloroform if possible; Ethyl Acetate provides cleaner evaporation.

  • Agitation: Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

  • Separation: Transfer the upper organic layer to a fresh glass tube.

    • Critical: Do not disturb the protein interface (buffy coat).

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Dissolve residue in Assay Buffer (for ELISA) or Mobile Phase A (for LC-MS).

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE

Best for: LC-MS/MS and high-lipid matrices (Milk). Principle: Uses both hydrophobic retention and ion exchange (binding the negative carboxyl group) to wash away neutral phospholipids.

SPE_Workflow cluster_legend Mechanism step1 1. Condition (MeOH -> Water) step2 2. Load Sample (Acidified pH 3-4) step1->step2 Prepare step3 3. Wash 1 (5% NH4OH in Water) step2->step3 Bind Acid step4 4. Wash 2 (Methanol) step3->step4 Remove Proteins step5 5. Elute (2% Formic Acid in MeOH) step4->step5 Remove Lipids legend Wash 1 removes neutrals/bases Wash 2 removes neutral lipids Elution releases this compound

Figure 2: Workflow for Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction.

Protocol Steps:

  • Cartridge: Use a polymeric MAX cartridge (e.g., Oasis MAX or equivalent).

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Load acidified sample (pH ~3). This compound binds via hydrophobic interaction.

  • Wash 1 (Caustic): 1 mL 5% NH4OH. Ionizes the acid, locking it to the anion-exchange resin.

  • Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral phospholipids and hydrophobic interferences.

  • Elute: 1 mL 2% Formic Acid in Methanol. Protonates the acid, breaking the ionic bond and eluting the analyte.

Frequently Asked Questions (FAQs)

Q1: Can I use "Crash and Shoot" (Protein Precipitation) for this compound? A: It is not recommended for trace analysis. While acetonitrile precipitation removes bulk proteins, it leaves significant phospholipids in the supernatant. In LC-MS, this causes "ion suppression zones" that often overlap with this compound elution. If you must use precipitation, use a "Phospholipid Removal Plate" (e.g., Ostro, HybridSPE) instead of standard centrifugation.

Q2: How stable is this compound in plasma? A: this compound is relatively stable compared to natural PGs, but biological enzymes (esterases) can still degrade it.

  • Requirement: Collect blood into EDTA tubes (to inhibit metalloproteases) and store plasma at -80°C .

  • Best Practice: Add indomethacin (cyclooxygenase inhibitor) to the collection tube if measuring endogenous PGs simultaneously, though less critical for synthetic this compound.

Q3: My ELISA standard curve is perfect, but my samples read zero. Why? A: This is likely a Matrix Effect . The proteins in your sample are masking the antibody binding sites.

  • Test: Perform a "Spike Recovery" test. Spike a known amount of this compound into your blank matrix. If recovery is <80%, your extraction is insufficient. Use the LLE protocol (Section 4).

Q4: What is the primary metabolite I should worry about? A: In many species, this compound is metabolized via


-oxidation to tetranor-cloprostenol  and dinor-cloprostenol. Ensure your antibody or MS method distinguishes the parent compound from these metabolites. In LC-MS, monitor specific transitions (Parent m/z 423 -> Product ions) to avoid detecting metabolites with different masses.

References

  • European Medicines Agency (EMA). "this compound and R-Cloprostenol: Summary Report." Committee for Veterinary Medicinal Products. Available at: [Link]

  • Siemieniuch, M. J., et al. (2021).[6][7] "this compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids."[2] Biology of Reproduction. Available at: [Link]

  • Separation Science. "Overcoming Matrix Interference in LC-MS/MS." Separation Science Bioanalysis. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the Evaluation of the New Active Constituent D-Cloprostenol." Available at: [Link]

  • Gazzotti, T., et al. (2016). "Determination of this compound in bovine milk by liquid chromatography–tandem mass spectrometry." Journal of Dairy Science. (Contextual reference for milk extraction protocols).

Sources

Technical Support Center: Optimizing Cloprostenol-Induced Luteolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Efficacy Optimization & Troubleshooting Target Audience: Reproductive Biologists, Veterinary Pharmacologists, R&D Scientists

Technical Brief: The Mechanistic Basis of Failure

To troubleshoot Cloprostenol efficacy, one must distinguish between Functional Luteolysis (cessation of progesterone synthesis) and Structural Luteolysis (physical regression of the Corpus Luteum). This compound, a synthetic PGF2


 analogue, acts via the FP receptor.[1] Failure usually stems from insufficient receptor occupancy time or downstream signaling blockades during the "Refractory Period."
Core Signaling Pathway (The "Why")

The following diagram illustrates the obligate pathway for this compound action. A break at any node results in treatment failure.

CloprostenolPathway cluster_extracellular Extracellular Space cluster_membrane Luteal Cell Membrane cluster_intracellular Cytoplasm / Mitochondria This compound This compound (Ligand) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor High Affinity Binding G_Protein Gq/11 Protein FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Influx IP3->Calcium ER Release PKC PKC Activation Calcium->PKC Apoptosis Structural Luteolysis (Apoptosis) Calcium->Apoptosis Endonuclease Activation StAR StAR Protein (Inhibited) PKC->StAR Phosphorylation/Inhibition Cholesterol Cholesterol Transport (Blocked) StAR->Cholesterol Progesterone Progesterone (P4) Synthesis Drop Cholesterol->Progesterone

Figure 1: Signal transduction cascade of this compound. Note that functional luteolysis (P4 drop) is mediated by StAR inhibition, while structural regression requires sustained Calcium/PKC signaling to trigger apoptosis.

Troubleshooting Guide: In Vivo Failures

Issue 1: "No drop in Progesterone (P4) observed 24-48h post-injection."

Diagnosis: The animal is likely in the Refractory Window . Context: In bovine species, the CL is refractory to PGF2


 induced luteolysis during Days 0–5 of the estrous cycle.[2] During this phase, FP receptors are present but may not be coupled effectively to the apoptotic machinery, or the CL has high luteotropic support (LH/IGF-1) that overrides the signal.

Corrective Protocol:

  • Verify Cycle Day: Perform transrectal ultrasound. If the CL diameter is <15mm (cattle), it is likely too young (Day <5).

  • Wait and Retest: Reschedule administration for Day 7+.

  • High-Sensitivity Protocol: If treatment must occur on Day 5-6 (Transition Phase), switch to the Split-Dose Protocol (see Module 4).

Issue 2: "Partial Luteolysis (P4 drops but rebounds)."

Diagnosis: Insufficient receptor occupancy time or metabolic clearance. Context: this compound has a short half-life (though longer than natural PGF2


). In highly metabolic animals (e.g., high-yield dairy cows), the hepatic clearance of the drug may occur before the "apoptotic commitment" point is reached.

Corrective Protocol:

  • Check Isomer: Ensure you are using D-Cloprostenol (dextrorotatory), not the racemic DL-mixture. D-Cloprostenol has ~150x higher affinity for the FP receptor than the L-isomer.

  • Increase Frequency, Not Just Dose: A single massive dose is often less effective than two standard doses spaced apart.

  • Action: Implement a 24-hour interval re-dose.

Issue 3: "Variable efficacy between batches."

Diagnosis: Enantiomeric purity or storage degradation. Context: Racemic this compound (DL) contains 50% inactive L-isomer. If the manufacturing process shifts the ratio, or if the active D-isomer degrades, efficacy drops logarithmically.

Data Comparison: Isomer Efficacy

CompoundActive Isomer %Relative Potency (Binding)Typical Dose (Cattle)
Natural PGF2

100%1x (Baseline)25 mg
DL-Cloprostenol 50%~10x vs PGF2

500

g
D-Cloprostenol 100%~150x vs DL-mix150

g

Workflow: The "Luteolysis Rescue" Decision Tree

Use this logic flow when standard protocols fail to induce regression.

TroubleshootingTree Start Luteolysis Failure (P4 > 1 ng/mL 48h post-dose) CheckDay Step 1: Determine CL Age (Ultrasound/Records) Start->CheckDay Day0_5 Day 0-5 (Early CL) CheckDay->Day0_5 Day6_16 Day 6-16 (Mature CL) CheckDay->Day6_16 Refractory STOP: Biological Refractory Period. This compound ineffective. Day0_5->Refractory CheckIsomer Step 2: Check Compound Day6_16->CheckIsomer IsDL Using DL-Cloprostenol? CheckIsomer->IsDL IsD Using D-Cloprostenol? CheckIsomer->IsD SwitchD Action: Switch to D-Cloprostenol (150 µg) IsDL->SwitchD CheckDose Step 3: Evaluate Metabolism IsD->CheckDose HighMetabolism High Lactation / Large Mass? CheckDose->HighMetabolism SplitProtocol Action: Split-Dose Protocol (2x doses, 12-24h apart) HighMetabolism->SplitProtocol

Figure 2: Decision matrix for troubleshooting luteolytic failure. Note that no intervention works effectively during the Day 0-5 refractory period.

Advanced Protocols

Protocol A: The "Split-Dose" Strategy (For Day 5-7 CLs)

Best for: Early CLs (Transition Phase) or High-Producing Dairy Cows.

Rationale: Early CLs have fewer FP receptors.[1] A single dose initiates signaling but may not sustain it long enough to trigger irreversible apoptosis. The second dose prevents the "rebound" of StAR protein expression.

  • T=0 hours: Administer standard dose (e.g., 150

    
    g D-Cloprostenol) IM.
    
  • T=12 to 24 hours: Administer a second identical dose.

    • Note: Intervals <8 hours are generally less effective due to receptor internalization/desensitization dynamics.

  • Verification: Measure Serum P4 at T=72 hours. Success is defined as P4 < 1 ng/mL.

Protocol B: In Vitro Luteal Cell Assay (Drug Development)

Best for: Testing novel formulations.

Common Pitfall: Serum in culture media contains growth factors (IGF-1) that protect luteal cells from apoptosis, masking this compound efficacy.

  • Isolation: Disperse luteal cells using Collagenase I.

  • Culture: Plate in DMEM/F12.

  • Starvation Step (Critical): Serum-starve cells (0.1% BSA) for 12-18 hours prior to treatment. This mimics the loss of trophic support.

  • Treatment: Add this compound (100 nM - 1

    
    M).
    
  • Readout: Measure Progesterone in media (Functional) and Caspase-3 activity (Structural) at 24h.

Frequently Asked Questions (FAQ)

Q: Can I increase the single dose to overcome the refractory period (Day 3-4)? A: Generally, no . The limitation in the early CL is not just ligand availability but the lack of downstream apoptotic machinery coupling. While massive overdoses (5-10x) have shown slight effects in research, they are not clinically viable or ethical. The Split-Dose protocol is superior for Day 5-6 but still ineffective for Day <4.

Q: Why does this compound work better than natural PGF2


 in synchronization protocols? 
A:  It is primarily a half-life issue. Natural PGF2

is rapidly metabolized by the lungs (one pass removes ~90%). This compound is resistant to endogenous 15-hydroxyprostaglandin dehydrogenase (15-PGDH), maintaining effective plasma concentrations for 3-4 hours vs. minutes for natural PGF.

Q: Does the injection site matter (IM vs. SC)? A: Technically, yes, but practically, often no. SC (subcutaneous) absorption is slower, potentially extending the "tail" of the drug presence, which can be beneficial. However, most commercial formulations are licensed for IM. If troubleshooting "partial luteolysis," ensure deep IM injection to guarantee rapid bioavailability, or consider SC only if validated by specific pharmacokinetic data for your species.

References

  • Mechanism of Luteolysis: McCracken, J. A., Custer, E. E., & Lamsa, J. C. (1999). Luteolysis: a neuroendocrine-mediated event. Physiological Reviews, 79(1), 263-323. Link

  • Refractory Period & Dosing: Valdés-Arciniega, T., et al. (2011). Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea.[2] Journal of Dairy Science, 95(8), 4393-4400. Link

  • Split-Dose Efficacy: Trevisan Roese, I., et al. (2023).[3] Luteolytic efficiency of a single or double dose of this compound sodium in a 5-day artificial insemination protocol in dairy cows. Reproduction, Fertility and Development, 36(2), 242.[3] Link

  • Isomer Potency (D vs DL): Horky, A., et al. (2013). The effect of dose and type of this compound on the luteolytic response of dairy cattle. Reproduction in Domestic Animals, 48(5), 874-880.[4] Link

  • Molecular Signaling: Arosh, J. A., et al. (2004). Molecular and cellular mechanisms of prostaglandin F2 alpha-mediated apoptosis of the corpus luteum. Reproduction, 128, 533-535. Link

Sources

Common pitfalls in Cloprostenol-based research and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in Cloprostenol Protocols & Troubleshooting Guide

Verified by: Senior Application Scientist, Molecular Pharmacology Division

Introduction: The Precision of this compound

This compound is not simply "synthetic Prostaglandin F2


."[1][2][3][4] It is a highly potent, metabolically stable analog designed to bypass the rapid degradation that renders natural PGF2

difficult to use in prolonged studies. By substituting a chlorophenoxy group at the C-16 position, this compound resists the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), extending its half-life significantly compared to its endogenous counterpart.[1]

However, this increased potency and stability introduce unique experimental risks.[1] A protocol optimized for natural PGF2


 will often cause receptor desensitization or off-target toxicity when used with this compound.[1] This guide addresses the specific failure modes we see most frequently in the field.

Section 1: Chemical Stability & Handling (The "Silent" Failure)

The most common reason for experimental inconsistency is not biological variation, but chemical degradation prior to administration.[1]

Critical Pitfall: The Aqueous Storage Trap

Many researchers dissolve this compound Sodium directly in PBS or media to create a master stock, storing it at -20°C.[1] This is a critical error. While the sodium salt is water-soluble, it is susceptible to hydrolysis in aqueous environments over time, even when frozen.[1]

The Correct Protocol: Anhydrous Stock Preparation

To ensure long-term stability (>30 days), stocks must be prepared in non-protic organic solvents.[1]

Step-by-Step Stock Generation:

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Ethanol .[1]

    • Solubility: ~60 mg/mL (DMSO) vs. ~50 mg/mL (Ethanol).[1]

  • Purging: If possible, purge the vial with inert gas (Argon/Nitrogen) after opening to prevent oxidation.[1]

  • Aliquoting: Store high-concentration stocks (e.g., 10 mM) in amber glass vials at -20°C.

  • Working Solutions: Dilute into aqueous buffers (PBS/Media) only on the day of the experiment . Do not store the aqueous dilution for more than 24 hours.

StockPrep Powder This compound Powder Stock Master Stock (>10 mM, -20°C) Powder->Stock Dissolve Solvent Anhydrous Solvent (DMSO or Ethanol) Solvent->Stock Dilution Working Solution (PBS/Media) Stock->Dilution Dilute Daily Exp Experiment (Use within 24h) Dilution->Exp Warning DO NOT STORE AQUEOUS DILUTION Dilution->Warning

Figure 1: Correct workflow for this compound stock preparation to prevent hydrolytic degradation.

Section 2: In Vivo Experimental Design (Timing & Dosing)

In reproductive biology (cattle/murine models), this compound is the gold standard for luteolysis.[1] However, its efficacy is strictly gated by the physiological status of the target tissue.

Critical Pitfall: The Refractory Window

The Corpus Luteum (CL) is refractory to this compound-induced luteolysis during the early metestrus phase (Days 0–5 in cattle). Administration during this window will fail to induce luteolysis, regardless of the dose.

Mechanism: The early CL lacks sufficient FP receptor density and the downstream signaling machinery (PKC/Calcium) is not yet fully coupled to the apoptotic pathways required for structural regression.

Data Comparison: this compound vs. Natural PGF2
FeatureNatural PGF2

(Dinoprost)
This compound (Analog)Impact on Protocol
Half-Life Minutes (~1-3 min in blood)Hours (~3 hours)This compound requires fewer/lower doses.[1][5]
Metabolism Rapid (Lung 15-PGDH)Resistant to 15-PGDHSystemic circulation persists longer.[1]
Receptor Affinity High (FP Receptor)High (FP Receptor)Warning: this compound is ~150x more potent.[1]
Luteolytic Dose 25 mg (Cattle)500 µg (Cattle)Do not confuse mg vs µg units.
Troubleshooting "Partial Luteolysis"

If you observe a transient drop in progesterone that rebounds after 24-48 hours, you likely induced functional luteolysis (stop in steroidogenesis) without structural luteolysis (cell death).[1]

  • Cause: Dose too low or administration at the very edge of the refractory window (e.g., Day 6).

  • Solution: Implement a "Two-Dose" protocol spaced 11-14 days apart to ensure all animals are in a responsive luteal phase during the second injection.

Section 3: In Vitro Signaling & Mechanism

When using this compound in cell culture (e.g., granulosa cells, adipocytes, or smooth muscle), the goal is often to activate the FP receptor pathway.

Pathway Visualization

This compound binds the G-protein coupled FP receptor, activating the G


q subunit. This triggers Phospholipase C (PLC), generating IP3 and mobilizing intracellular Calcium.[1]

FPSignaling Ligand This compound Receptor FP Receptor (GPCR) Ligand->Receptor Binds GProtein Gq Protein Receptor->GProtein Activates Effector PLC (Phospholipase C) GProtein->Effector Messenger IP3 Effector->Messenger Hydrolysis Calcium Ca2+ Release (Intracellular) Messenger->Calcium ER Release Response Smooth Muscle Contraction or Luteolysis Calcium->Response

Figure 2: The Gq-coupled signaling cascade activated by this compound interaction with the FP receptor.[1]

Critical Pitfall: Solvent Cytotoxicity

Because this compound is dissolved in DMSO/Ethanol (as per Section 1), high doses in cell culture can introduce solvent toxicity.[1]

  • Threshold: Ensure the final concentration of DMSO in the culture well is < 0.1% .

  • Control: Always include a "Vehicle Control" well (media + DMSO only) to distinguish drug effects from solvent stress.[1]

Section 4: Troubleshooting FAQ

Q: I am using an ELISA to measure PGF2


 release, but my readings are off the chart after treating with this compound. Why? 
A:  Cross-reactivity.[1] Many PGF2

ELISA kits utilize antibodies that cannot distinguish between the endogenous PGF2

you are trying to measure and the exogenous this compound you added.
  • Solution: Use a kit specifically validated for low cross-reactivity with this compound, or use LC-MS/MS for detection.[1] Alternatively, measure a downstream metabolite (like PGFM) if the antibody is specific.[1]

Q: Should I use the Racemic mixture or the R-isomer (D-Cloprostenol)? A: Use D-Cloprostenol (the R-isomer) for high-precision receptor binding studies.[1] The S-isomer is largely biologically inactive at the FP receptor but contributes to the total mass.

  • Note: If using the racemic mixture (DL-Cloprostenol), you effectively need double the dose to achieve the same receptor occupancy as the pure D-isomer.

Q: My smooth muscle cells stopped responding after repeated this compound exposure. A: You have likely induced Receptor Desensitization/Internalization .[1] GPCRs like the FP receptor rapidly internalize upon prolonged agonist exposure.

  • Fix: Introduce a "washout" period of at least 4-6 hours between treatments, or use a pulsatile dosing strategy rather than continuous incubation.

References

  • Cayman Chemical. (2022).[1][6] Product Information: (+)-Cloprostenol (sodium salt).[1][6]Link

  • Serrero, G., & Lepak, N. M. (1997).[1] Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium.[1][3][6] Biochemical and Biophysical Research Communications, 233(1), 200–202.[1] Link

  • Dukes, M., Russell, W., & Walpole, A. L. (1974).[1] Potent luteolytic agents related to prostaglandin F2alpha.[1][4][6][7][8][9][10][11][12][13] Nature, 250(464), 330–331.[1][6] Link[1]

  • Reeves, J. J. (1978).[1][5] Double antibody radioimmunoassay of this compound.[1] Journal of Animal Science.[1]

  • Wijma, R., et al. (2012).[1] Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows.[10][12][13] Acta Veterinaria Scandinavica, 54,[1] 65. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Luteolytic Efficacy of Cloprostenol in a New Species

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic validation of Cloprostenol, a synthetic prostaglandin F2α (PGF2α) analogue, as a luteolytic agent in a previously unstudied species. Moving beyond a simple procedural checklist, this document elucidates the causal reasoning behind each experimental phase, ensuring a robust, self-validating study design grounded in established principles of reproductive physiology and endocrinology.

Introduction: The Rationale for Luteolytic Validation

This compound is a potent luteolytic agent, meaning it induces the regression of the corpus luteum (CL).[1] The CL is a transient ovarian structure essential for producing progesterone, the hormone required to establish and maintain pregnancy.[2][3] By inducing luteolysis, this compound causes a rapid decline in progesterone, which is the foundational mechanism for synchronizing estrous cycles, treating certain reproductive disorders, and managing breeding timelines in various species.[1][4]

While its effects are well-documented in domestic livestock, its introduction to a new species necessitates rigorous validation.[5][6] Species-specific differences in CL sensitivity, PGF2α receptor density, and metabolic clearance rates can dramatically alter efficacy and safety profiles.[7] This guide outlines a multi-faceted approach to generate the empirical data needed to confirm both functional luteolysis (progesterone decline) and structural luteolysis (physical regression of the CL).

Mechanism of Action: How this compound Induces Luteolysis

This compound mimics the action of endogenous PGF2α.[8] Its binding to prostaglandin F receptors on luteal cells initiates a signaling cascade with three primary effects:

  • Vascular Constriction: It reduces blood flow to the CL, leading to ischemia.[7]

  • Steroidogenic Inhibition: It directly inhibits the enzymatic pathways responsible for progesterone synthesis.[7][8]

  • Apoptosis Induction: It triggers programmed cell death in luteal cells, leading to the physical breakdown of the CL structure.[7][9]

This process is critical for resetting the estrous cycle and is the primary endpoint for our validation.[2][3]

Cloprostenol_Mechanism cluster_cell Luteal Cell cluster_effects Downstream Luteolytic Effects Receptor PGF2α Receptor (FP) G_Protein Gq/11 Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium ↑ Intracellular Ca²⁺ IP3_DAG->Calcium PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Vaso Vasoconstriction (Reduced Blood Flow) Calcium->Vaso Apoptosis Caspase Activation & Apoptosis Calcium->Apoptosis Steroid Inhibition of Progesterone Synthesis PKC->Steroid PKC->Apoptosis Luteolysis Corpus Luteum Regression Vaso->Luteolysis Steroid->Luteolysis Apoptosis->Luteolysis This compound This compound This compound->Receptor

Caption: this compound signaling pathway in a luteal cell.

Experimental Design: A Self-Validating Framework

A robust validation protocol must be designed to minimize ambiguity. This requires a controlled, phased approach where each dataset cross-validates the others. The core principle is to establish a clear dose-response relationship and confirm the physiological outcomes through independent measurement techniques.

Ethical Considerations: All animal procedures must be pre-approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Phase 1: Dose-Finding and Efficacy Study

The initial phase aims to determine the minimum effective dose of this compound that reliably induces luteolysis. This is crucial for both efficacy and cost-effectiveness. A parallel-group design is recommended.

Animal Selection:

  • Select healthy, reproductively mature female animals of the new species.

  • Confirm cyclicity and the presence of a mature corpus luteum (typically 5-12 days post-estrus, but this must be verified for the new species) via baseline progesterone measurement and/or ultrasound. PGF2α analogues are ineffective on a newly forming CL.[10]

Experimental Groups: A minimum of four groups is recommended to establish a clear dose-response curve.

GroupTreatmentNumber of Animals (n)Rationale
1 Vehicle Control (Saline)≥ 8Establishes baseline for spontaneous CL regression and progesterone fluctuation.
2 Low-Dose this compound≥ 8Tests the lower boundary of efficacy.
3 Mid-Dose this compound≥ 8Based on allometric scaling from a related species.
4 High-Dose this compound≥ 8Tests the upper boundary to identify potential plateaus or adverse effects.
Monitoring Schedule and Endpoints

The power of this study lies in its multi-modal data collection, combining hormonal assays with direct imaging.

  • Primary Endpoint: A significant decrease in serum progesterone concentration within 48-72 hours post-treatment compared to the control group.

  • Secondary Endpoint: A measurable reduction in the diameter and vascularity of the corpus luteum as assessed by transrectal/transabdominal ultrasonography.

  • Tertiary Endpoint: Return to estrus (behavioral signs) within a predicted timeframe (e.g., 2-5 days) post-treatment.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase A1 Animal Selection (Healthy, Cycling Females) A2 Estrous Cycle Monitoring (Confirm Ovulation) A1->A2 A3 Confirmation of Mature CL (Day 5-12 Post-Estrus) A2->A3 B1 Baseline Sampling (T=0) (Blood & Ultrasound) A3->B1 B2 Randomize into Groups (Control, Low, Mid, High Dose) B1->B2 B3 Administer Treatment B2->B3 C1 Post-Treatment Monitoring (24h, 48h, 72h, 96h) B3->C1 C2 Blood Sampling (Progesterone Assay) C1->C2 C3 Ultrasound Imaging (CL Diameter & Blood Flow) C1->C3 C4 Estrus Detection (Behavioral Observation) C1->C4 D1 Analyze Progesterone Profiles C1->D1 D3 Compare Treatment Groups vs. Control D1->D3 D2 Measure CL Regression D2->D3 D4 Determine Minimum Effective Dose D3->D4

Caption: High-level experimental workflow for this compound validation.

Core Experimental Protocols

Protocol: Blood Sampling and Progesterone Analysis

Objective: To quantify serum progesterone concentrations as a direct measure of CL function. Monitoring progesterone is a cornerstone for assessing fertility and the success of luteolytic treatments.[11][12]

Materials:

  • Blood collection tubes (e.g., serum separator tubes).

  • Centrifuge.

  • Validated Progesterone ELISA or RIA kit.

  • Microplate reader (for ELISA).

Procedure:

  • Collection: Collect blood samples via jugular venipuncture (or other appropriate site) at T=0 (immediately before treatment), and at 24, 48, 72, and 96 hours post-treatment.

  • Processing: Allow blood to clot for 30-60 minutes at room temperature. Centrifuge at 1,500 x g for 15 minutes.

  • Storage: Aspirate the serum and store in labeled cryovials at -20°C or -80°C until analysis.

  • Analysis: Follow the manufacturer's instructions for the chosen progesterone assay kit. Run all samples from a single animal in the same assay to minimize inter-assay variability.

  • Data Interpretation: Successful luteolysis is typically defined as a drop in progesterone to baseline levels (e.g., <1 ng/mL in many species) within 72 hours.[13]

Protocol: Ovarian Ultrasound Imaging

Objective: To physically measure the structural regression of the corpus luteum, providing visual confirmation of the hormonal data.

Materials:

  • Veterinary ultrasound machine with an appropriate linear or convex transducer (frequency dependent on species size).

  • Ultrasound gel.

Procedure:

  • Preparation: Ensure the animal is properly restrained. The imaging approach (transrectal or transabdominal) will depend on the species' anatomy.

  • Imaging: Perform an ultrasound examination at the same time points as blood collection (T=0, 24h, 48h, 72h, 96h).

  • Localization: Systematically scan both ovaries to locate the corpus luteum. The CL typically appears as a distinct, well-defined structure, which can be hypoechoic or have a solid gray appearance.[14][15] It can range in size from 2 to 5 cm in diameter in many species.[16]

  • Measurement:

    • Diameter: Capture a still image of the CL at its maximum diameter. Use the internal calipers to measure the diameter in two perpendicular dimensions. Average these values.

    • Color Doppler (Optional but Recommended): If available, use Color Flow Doppler to assess blood flow to the CL. A dense ring of color indicates high vascularity, which will diminish significantly as luteolysis proceeds.

  • Data Interpretation: A successful luteolytic response will show a progressive decrease in the measured diameter of the CL over the 96-hour monitoring period.

Data Analysis and Comparative Performance

The ultimate goal is to demonstrate a clear, dose-dependent effect of this compound compared to both the saline control and potentially other luteolytic agents.

Expected Outcomes and Data Summary

The following table presents a hypothetical summary of expected results from a successful validation study.

Treatment GroupMean Progesterone at 72h (ng/mL)% Change in CL Diameter at 72h% Animals Showing Estrus by 96h
Control (Saline) 4.5 ± 0.8-5% ± 3%0%
Low-Dose this compound 3.2 ± 1.1-20% ± 8%25%
Mid-Dose this compound 0.8 ± 0.3 -65% ± 10% 90%
High-Dose this compound 0.7 ± 0.2 -68% ± 9% 95%
Comparison with Alternatives: this compound vs. Dinoprost

This compound is a synthetic analogue, while Dinoprost is the tromethamine salt of naturally occurring PGF2α. Understanding their differences provides context for product selection.

FeatureThis compound SodiumDinoprost Tromethamine
Type Synthetic AnalogueNatural PGF2α
Potency Higher; smaller dose required (e.g., 500 µg vs 25 mg in cattle).[13][17]Lower; larger dose required.[17]
Half-life Longer (~3 hours), due to resistance to metabolic breakdown.[13][17]Shorter (~7-8 minutes), as it's metabolized like endogenous PGF2α.[17]
Efficacy Often cited as causing a more rapid drop in progesterone and potentially higher conception rates in some studies.[18][19]Effective, but the shorter half-life may be less forgiving in certain protocols.
Cost Varies by region and formulation.Varies by region and formulation.

Studies in dairy cattle have suggested that this compound may result in a faster decrease in progesterone and higher rates of estrus detection compared to Dinoprost, particularly in first-parity cows.[19][20] This is often attributed to its longer biological half-life.[13][17]

Progesterone_Curve Expected Progesterone Fluctuation Post-Treatment T0 T24 T48 T72 T96 Y_axis Progesterone (ng/mL) X_axis Time Post-Treatment (Hours) C0 C24 C0->C24 Control C48 C24->C48 Control C72 C48->C72 Control C96 C72->C96 Control P0 P24 P0->P24 this compound P48 P24->P48 this compound P72 P48->P72 this compound P96 P72->P96 this compound

Caption: Expected progesterone decline after this compound vs. control.

Conclusion

Validating a luteolytic agent like this compound in a new species is a multi-step process that demands scientific rigor. By integrating hormonal analysis with direct ovarian imaging and controlled dose-escalation, researchers can build a comprehensive and irrefutable data package. This self-validating experimental design not only confirms the primary luteolytic effect but also establishes the optimal dose for future clinical and reproductive applications, ensuring efficacy, safety, and predictability.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. PubMed. [Link]

  • Termination of early pregnancy in sheep with dinoprost or this compound: comparison of two commercial preparations. PubMed. [Link]

  • Effect of embryos on luteolysis and termination of early pregnancy in sheep with this compound. PubMed. [Link]

  • Prostaglandin F2α products: Are there differences? Ag Proud. [Link]

  • Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy. National Institutes of Health (NIH). [Link]

  • Prostaglandin F2alpha- and FAS-activating antibody-induced regression of the corpus luteum involves caspase-8 and is defective in caspase-3 deficient mice. PubMed Central. [Link]

  • Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis. PLOS One. [Link]

  • Effect of Dinoprost Tromethamine, this compound and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal. [Link]

  • Luteal Changes After Treatment With Sub-Luteolytic Doses of Prostaglandin (this compound Sodium) in Cattle. PubMed. [Link]

  • Compared to dinoprost tromethamine, this compound sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. PubMed. [Link]

  • Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy. Frontiers. [Link]

  • The Importance of Progesterone Monitoring in IVF. Cyclic Diagnostics. [Link]

  • PROTOCOLS FOR SYNCHRONIZATION OF ESTRUS AND OVULATION. Beef Reproduction Task Force. [Link]

  • Corpus luteum | Radiology Reference Article. Radiopaedia.org. [Link]

  • Sonographic spectrum of the corpus luteum in early pregnancy: gray-scale, color, and pulsed Doppler appearance. PubMed. [Link]

  • (PDF) Protocols for Synchronization of Estrus in Farm Animals. ResearchGate. [Link]

  • Inducing luteolysis prior to atresia of the first follicular wave by altering the interval to prostaglandin F2ɑ administration after long-term progestin presynchronization. PubMed. [Link]

  • Progesterone Test. MedlinePlus. [Link]

  • Progesterone: The Key Factor of the Beginning of Life. PubMed Central. [Link]

  • Corpus Luteum: Development, Anatomy & Function. Cleveland Clinic. [Link]

  • Guide to Estrus Synchronization Products. MU Extension. [Link]

  • Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). National Institutes of Health (NIH). [Link]

  • Choosing and Using Estrous Synchronization Protocols. American Cattlemen. [Link]

  • P-572 Hormonal Monitoring and Progesterone Adjustment in Frozen Embryo Transfer Cycles. Human Reproduction | Oxford Academic. [Link]

  • Recommended Synchronization Protocols. Iowa Beef Center. [Link]

  • The Corpus Luteum. Somerset Early Scans. [Link]

  • Progesterone Supplementation Program. Fertility & Midwifery Birth Center. [Link]

  • Experimental Animal and In Vitro Study Designs. National Center for Biotechnology Information. [Link]

  • Sonographic and Doppler characteristics of the corpus luteum: can they predict pregnancy outcome? PubMed. [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Cloprostenol Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cloprostenol Quantification

This guide provides an in-depth comparison of common analytical platforms for this compound quantification. More importantly, it establishes a framework for cross-validation—a critical process for ensuring data integrity when migrating between methods or comparing data across different studies. This document is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of why certain experimental choices are made to ensure robust and reliable bioanalysis.

Pillar 1: Understanding the Analytical Landscape

The quantification of small molecules like this compound, a compound often present at low concentrations in complex biological samples (e.g., plasma, serum, tissue homogenates), demands a careful selection of analytical techniques. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis, LC-MS/MS offers exceptional sensitivity and specificity.[3] The liquid chromatography component separates this compound from other matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.[4][5] This high specificity minimizes the risk of interference from structurally similar molecules, a crucial factor when analyzing complex prostaglandin profiles.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput, plate-based immunoassay that uses antibodies to detect the target analyte.[7] In a competitive ELISA format, which is common for small molecules, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[8] While generally less sensitive and specific than LC-MS/MS, its speed and cost-effectiveness make it suitable for screening large numbers of samples.[9]

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates this compound from other compounds using a chromatography column, and quantification is achieved by measuring the analyte's absorbance of UV light.[10][11] While reliable, HPLC-UV typically lacks the sensitivity and specificity of LC-MS/MS, as other molecules in the sample may co-elute and absorb light at the same wavelength, leading to potential interference.[4] Its application is often limited to the analysis of formulations or samples with higher analyte concentrations.[10][12]

Comparative Overview of Key Performance Metrics

The choice of method is a trade-off between performance characteristics. The following table summarizes the typical performance of each technique for this compound quantification.

Parameter LC-MS/MS ELISA HPLC-UV
Specificity Very HighModerate to HighModerate
Sensitivity (LOQ) Very Low (pg/mL)Low (ng/mL)High (µg/mL)
Throughput ModerateHighModerate
Cost per Sample HighLowLow to Moderate
Development Time HighModerate (with kit)Moderate
Matrix Effect High PotentialLow to ModerateModerate
Expertise Required HighLow to ModerateModerate

Pillar 2: The Rationale and Framework of Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of trustworthy bioanalysis.[14][15][16] These guidelines, including the ICH M10 and Q2(R1) documents, define the essential parameters that must be evaluated.[14][17][18][19][20]

Core Validation Parameters:
  • Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.

  • Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A self-validating system is one where these parameters are rigorously tested and documented, providing an objective measure of the method's performance and limitations.

Pillar 3: Designing and Executing a Cross-Validation Study

Cross-validation is the formal process of comparing two distinct bioanalytical methods to ensure that they produce comparable data.[16] This is essential when, for example, a project transitions from a high-throughput ELISA screen in early discovery to a more rigorous LC-MS/MS assay for late-stage development, or when comparing data generated at different laboratories.[16][21]

The EMA guideline states that for study samples, the difference between the two values obtained should be within 20% of the mean for at least 67% of the repeats.[21] This provides a clear acceptance criterion for the comparability of the methods.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for comparing an established "Reference Method" (e.g., LC-MS/MS) with a "Test Method" (e.g., ELISA).

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Comparison Sample Pool of Biological Samples (e.g., Plasma) Spike Spike Samples with Known This compound Concentrations (Low, Mid, High QC) Sample->Spike Aliquots Create Homogeneous Aliquots Spike->Aliquots MethodA Reference Method (e.g., LC-MS/MS) Aliquots->MethodA MethodB Test Method (e.g., ELISA) Aliquots->MethodB ResultsA Concentration Data A MethodA->ResultsA ResultsB Concentration Data B MethodB->ResultsB Stats Statistical Analysis - Correlation Coefficient (r) - Bland-Altman Plot ResultsA->Stats ResultsB->Stats Conclusion Assess Agreement vs. Acceptance Criteria Stats->Conclusion

Sources

Bridging the Gap: A Senior Scientist's Guide to the In Vivo Validation of In Vitro Findings with Cloprostenol

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and complex. An in vitro-in vivo correlation (IVIVC) serves as the predictive mathematical model that links the properties of a drug in a controlled laboratory setting to its physiological response within a living organism[1][2]. This guide provides an in-depth comparison of the laboratory-bench findings and the real-world physiological efficacy of Cloprostenol, a potent synthetic analogue of prostaglandin F2α (PGF2α)[3]. We will explore the causality behind the experimental choices, detail self-validating protocols, and present a clear framework for translating cellular-level data into predictable systemic outcomes.

This compound's primary therapeutic action is as a powerful luteolytic agent, meaning it induces the regression of the corpus luteum (CL), leading to a sharp decline in progesterone production[3][4][5]. This effect is harnessed in veterinary medicine to synchronize estrus, induce parturition, and for therapeutic reproductive applications in species like cattle and pigs[4][6]. Our focus will be on validating this luteolytic activity and its associated myometrial effects, moving from receptor binding to whole-animal responses.

The Molecular Target: In Vitro Characterization of this compound

The foundational in vitro work for any PGF2α analogue is to characterize its interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined signaling cascade.

Signaling Pathway of this compound

This compound, acting as a PGF2α agonist, binds to the FP receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation leads to the dissociation of the Gq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This surge in intracellular Ca2+ is the primary driver of the cellular response, such as smooth muscle contraction in the myometrium and the initiation of apoptotic pathways in luteal cells.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca2+] ER->Ca_Release Releases Ca2+ Response Cellular Response (Contraction, Luteolysis) Ca_Release->Response PKC->Response

Caption: this compound's Gq-coupled signaling cascade.

Key In Vitro Assays and Expected Findings

The primary goal of in vitro testing is to quantify the potency and specificity of this compound at its target.

  • Competitive Radioligand Binding Assays: This is the cornerstone for determining binding affinity. The experiment measures the ability of unlabeled this compound to displace a radiolabeled PGF2α from the FP receptor in membrane preparations from target tissues (e.g., bovine corpus luteum or myometrium)[7].

    • Rationale: This assay directly quantifies the drug-receptor interaction. A lower inhibition constant (Ki) indicates higher binding affinity. A crucial finding from such studies is that the binding is stereospecific; the d-enantiomer (d-cloprostenol) is significantly more potent than the racemic (dl-cloprostenol) mixture[7]. In fact, only the R-enantiomer (dextrorotatory) exhibits the desired luteolytic activity[4].

  • Second Messenger Assays (Phosphoinositide Turnover): To confirm that receptor binding translates into functional activation, we measure the downstream products of the signaling cascade, such as IP3 accumulation or intracellular calcium mobilization[8].

    • Rationale: This functional assay provides the EC50 value (the concentration of drug that gives half-maximal response), which is a direct measure of potency. For this compound, a potent agonist will show a low nanomolar EC50 value for stimulating phosphoinositide turnover in cells expressing the FP receptor[9].

  • Cell-Based Functional Assays: Using primary cells or cell lines from target tissues (e.g., cultured luteal cells), one can measure a more direct physiological output. For luteal cells, this involves measuring the inhibition of progesterone secretion after exposure to this compound[10][11].

    • Rationale: This assay provides a direct link between receptor activation and the desired therapeutic effect (reduced steroidogenesis) in a controlled environment. Studies show that superfusion of luteal tissue with this compound can initially depress progesterone and oestradiol-17β secretion[11].

Parameter In Vitro Assay Typical Finding for d-Cloprostenol Alternative / Rationale
Binding Affinity (Ki) Competitive Radioligand BindingLow nanomolar range, equipotent to PGF2α[7]Fluorescence Polarization: Avoids radioactivity; suitable for high-throughput screening.
Functional Potency (EC50) Phosphoinositide (IP) TurnoverLow nanomolar range[9]Calcium Flux Assay: A real-time, dynamic measure of Gq activation.
Cellular Efficacy Progesterone Secretion from Luteal CellsInhibition of progesterone release[10][11]Myometrial Cell Contraction Assay: Measures changes in cell shape/tension, relevant for uterotonic effects.

The Systemic Challenge: Transitioning to In Vivo Validation

While in vitro data establishes mechanism and potency, the systemic environment of a living animal introduces variables like absorption, distribution, metabolism, and excretion (ADME). This compound sodium is more resistant to endogenous metabolism than natural PGF2α, giving it a longer circulatory half-life (approx. 3 hours vs. 7-8 minutes), a key factor in its in vivo efficacy[12][13].

The central hypothesis to validate is: Does the high in vitro potency and FP receptor-specific agonism of this compound translate into effective and predictable luteolysis and uterine stimulation in vivo?

Experimental Workflow for In Vivo Validation

The validation process follows a logical progression from establishing the dose to confirming the physiological outcome.

InVivo_Workflow cluster_setup Phase 1: Model Setup & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis & Correlation A1 Select Animal Model (e.g., Bovine Heifers) A2 Synchronize Estrous Cycle (Ensure functional Corpus Luteum) A1->A2 A3 Establish Baseline - Progesterone Levels - CL Volume (Ultrasound) - Uterine Tone A2->A3 B1 Administer this compound (Test vs. Control Groups) A3->B1 B2 Serial Blood Sampling (e.g., 0, 8, 16, 24, 48h post-treatment) B1->B2 B3 Monitor Physiological Signs - Estrus Behavior - Uterine Contractility B1->B3 C1 Analyze Progesterone Profile (Confirm Luteolysis) B2->C1 C2 Assess CL Regression (Ultrasound Measurements) B3->C2 C3 Correlate with In Vitro Data (Potency vs. Effective Dose) C1->C3 C2->C3

Caption: Workflow for in vivo validation of luteolysis.

Key In Vivo Models and Endpoints
  • Luteolysis Induction Model (Bovine/Ovine): This is the primary model for validating this compound's main therapeutic use.

    • Methodology: Non-pregnant, cycling heifers or ewes are treated with this compound during the mid-luteal phase (when the CL is mature and responsive). Blood samples are taken before and at timed intervals after treatment to measure plasma progesterone concentrations[12][14]. Complete luteolysis is confirmed by a rapid drop in progesterone to baseline levels (<0.5-1.0 ng/mL)[12][13].

    • Supporting Data: Transrectal ultrasonography can be used to measure the physical regression of the CL (decrease in volume and blood flow)[14]. Observation for behavioral signs of estrus (heat) provides a qualitative confirmation of the hormonal changes[15].

  • Uterine Contractility Model (Bovine/Porcine): This model validates the myometrial effects of this compound, which are relevant for inducing parturition or treating uterine conditions.

    • Methodology: Intrauterine pressure catheters are placed in diestrous cows or sows. Following this compound administration, changes in the frequency and amplitude of uterine contractions are recorded[16][17].

    • Supporting Data: This directly compares the in vivo contractile response to the in vitro data from myometrial cell assays. Studies have shown that higher doses of d-cloprostenol result in a significantly greater and more sustained increase in uterine contractility compared to standard luteolytic doses[16].

Comparative Analysis: Reconciling the Bench with the Field

The ultimate goal is to see a clear correlation between the findings from the controlled in vitro environment and the complex in vivo system.

Finding In Vitro Evidence In Vivo Validation Correlation & Significance
High Potency d-Cloprostenol shows low nanomolar affinity (Ki) and potency (EC50) at the FP receptor, equipotent to native PGF2α[7][9].A low microgram dose (e.g., 150 µg in cattle, 75 µg in pigs) is sufficient to induce full luteolysis and estrus[4][6].Excellent Correlation: The high potency observed at the molecular level translates directly to high potency in the whole animal, allowing for small, effective therapeutic doses.
Stereospecificity d-Cloprostenol is ~150 times more potent than the racemic dl-cloprostenol in displacing PGF2α from its receptor[7]. The l-enantiomer is largely inactive[4].The recommended dose for the pure active enantiomer (d-cloprostenol) is significantly lower than for the racemic mixture to achieve the same physiological effect (e.g., 75 µg of d-cloprostenol vs. 175 µg of dl-cloprostenol in pigs)[4][18].Direct Validation: The in vivo dose requirement directly reflects the in vitro finding that only one enantiomer is biologically active. This validates the use of the purified, more potent isomer.
Mechanism of Action This compound inhibits progesterone secretion from cultured luteal cells[11]. It also stimulates the signaling cascade leading to myometrial contraction.Administration of this compound leads to a rapid and profound drop in circulating progesterone levels within hours[10][12]. It also induces measurable increases in intrauterine pressure[16].Strong Confirmation: The systemic hormonal and physiological changes observed in vivo directly confirm the cellular mechanisms identified in vitro. The drop in progesterone validates the anti-steroidogenic effect, and increased uterine pressure validates the myometrial stimulation.
Metabolic Stability (Inferred from chemical structure) The synthetic modifications of this compound make it less susceptible to enzymatic degradation compared to natural PGF2α.This compound has a significantly longer plasma half-life (t½ ≈ 3 hours) compared to PGF2α (t½ ≈ 7-8 minutes)[12][13].Functional Advantage: The enhanced stability, a key design feature, is validated by pharmacokinetic studies in vivo. This longer duration of action ensures that a single injection is sufficient to initiate and complete the luteolytic process, unlike the pulsatile release required for natural PGF2α.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for a key in vitro and in vivo experiment.

Protocol 1: In Vitro Competitive FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

  • Membrane Preparation:

    • Homogenize bovine corpus luteum tissue (collected mid-cycle) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min to remove nuclei and debris.

    • Centrifuge the supernatant at 100,000 x g for 60 min to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation (e.g., 20-50 µg protein).

      • 50 µL of [3H]-PGF2α (radioligand) at a final concentration near its Kd (e.g., 2-5 nM).

      • 50 µL of competing ligand (unlabeled PGF2α for standard curve, or various concentrations of this compound) ranging from 10^-11 to 10^-5 M.

    • For non-specific binding (NSB) control wells, add a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • For total binding (B0) control wells, add assay buffer instead of a competing ligand.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification and Analysis:

    • Dry the filter mat and add scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding: Total Binding (B0) - Non-specific Binding (NSB).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Luteolysis Induction in Bovine Heifers

Objective: To validate the luteolytic efficacy of this compound by measuring changes in plasma progesterone.

  • Animal Selection and Synchronization:

    • Select 20 healthy, cycling beef or dairy heifers.

    • Synchronize their estrous cycles using a standard protocol (e.g., two injections of PGF2α 14 days apart) to ensure all animals are in a similar stage.

    • Confirm the presence of a mature corpus luteum (Day 10-12 post-estrus) via transrectal ultrasonography.

  • Experimental Grouping and Treatment:

    • Randomly assign heifers to two groups (n=10 per group):

      • Control Group: Receives an intramuscular (IM) injection of sterile saline.

      • Treatment Group: Receives a single IM injection of 150 µg d-Cloprostenol.

  • Blood Sampling and Hormone Analysis:

    • Collect blood samples via jugular venipuncture into heparinized tubes at the following time points relative to treatment: -1h, 0h (just before injection), 8h, 16h, 24h, 48h, and 72h.

    • Immediately centrifuge the blood at 1,500 x g for 15 min at 4°C to separate the plasma.

    • Store plasma samples at -20°C until analysis.

    • Measure progesterone concentrations in all plasma samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis and Validation:

    • Plot the mean progesterone concentrations over time for both the control and treatment groups.

    • Use a repeated-measures statistical analysis (e.g., ANOVA) to compare the progesterone profiles between groups.

    • Validation Criteria: A successful validation is achieved if the this compound group shows a statistically significant (P < 0.05) decline in progesterone concentration compared to the control group, with levels falling below 1.0 ng/mL by 48-72 hours, while the control group's progesterone levels remain elevated.

    • (Optional) Monitor animals for behavioral estrus (e.g., standing to be mounted) 48-96 hours post-treatment as a secondary confirmation of luteolysis.

Conclusion

The case of this compound serves as an exemplary model for the successful validation of in vitro findings through rigorous in vivo experimentation. The high correlation between its molecular potency at the FP receptor and its systemic efficacy as a luteolytic agent underscores the power of a well-designed drug development pipeline. The stereospecificity identified on the bench is directly reflected in the dose-dependent responses observed in the field, providing a clear, scientifically-grounded rationale for its therapeutic use. This guide demonstrates that by understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently bridge the gap from the cellular to the systemic, turning promising laboratory data into reliable clinical and veterinary solutions.

References

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  • Alonso, R., et al. (2010). The effect of dose and route of administration of R-cloprostenol on the parturient response of sows. PubMed. Available at: [Link]

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  • Salis, S., et al. (1998). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. PubMed. Available at: [Link]

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Sources

Technical Guide: Validating the Specificity of Cloprostenol Action on the FP Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cloprostenol (specifically the (+)-enantiomer) serves as a critical tool compound for interrogating the Prostaglandin F2


 (FP) receptor. While endogenous Prostaglandin F2

(PGF2

) is the cognate ligand, its rapid metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) compromises its utility in prolonged in vitro and in vivo assays.

This compound offers a robust alternative with high structural stability and potent efficacy. However, the "promiscuous" nature of prostanoid receptors—particularly the overlap between FP, EP1, and EP3 subtypes—necessitates rigorous validation. This guide outlines a self-validating experimental framework to confirm this compound’s specificity using functional calcium mobilization assays and competitive antagonism.

Mechanistic Basis: The FP Receptor Signaling Cascade

To validate this compound, one must first understand the signal transduction pathway it activates. The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G


q/11  subunit.
Pathway Logic
  • Ligand Binding: this compound binds the transmembrane FP receptor.

  • G-Protein Activation: Exchange of GDP for GTP on the G

    
    q subunit.
    
  • Effector Activation: G

    
    q activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes PIP2 into DAG and IP3.
    
  • The Readout: IP3 binds IP3 receptors on the ER, triggering rapid intracellular Ca

    
     release.
    

FP_Signaling This compound This compound (Ligand) FP_Rec FP Receptor (GPCR) This compound->FP_Rec Agonist Binding Gq Gαq/11 Protein FP_Rec->Gq Activation PLC PLCβ (Effector) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG (PKC Activator) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Readout) ER->Ca Flux

Figure 1: Canonical Gq-coupled signaling pathway activated by this compound at the FP receptor.

Comparative Profiling: this compound vs. Alternatives

When designing an assay, the choice of ligand dictates the signal-to-noise ratio and metabolic stability.

Table 1: Pharmacological Profile of FP Receptor Agonists

CompoundFP Receptor Affinity (Ki)Metabolic StabilitySelectivity ProfilePrimary Application
(+)-Cloprostenol High (~3-5 nM) High (Resistant to 15-PGDH)Moderate/High (Low EP1/EP3 affinity vs PGF2

)
Standard for stable, sustained activation.
PGF2

(Endogenous)
High (~3-4 nM)Low (Rapid degradation)Low (High affinity for EP3)Physiological controls only.
FluprostenolHigh (~3-4 nM)HighHighAlternative potent agonist; often used as ester (Travoprost).
17-phenyl-PGF2

(Bimatoprost acid)
Moderate (~83 nM)HighLow (Significant EP1/EP3 crossover)Glaucoma research; less specific for pure FP validation.

Critical Insight: While PGF2


 is the natural ligand, its cross-reactivity with EP3 receptors (which couple to Gi and inhibit cAMP) can mask FP-mediated signals in complex tissue. This compound minimizes this risk but does not eliminate it entirely at high concentrations (

).

Specificity Validation Protocol: Calcium Mobilization

This protocol uses a "Self-Validating" system. You cannot rely on this compound stimulation alone; you must demonstrate that the signal is reversible by a specific FP antagonist, AL-8810 .

Materials
  • Cell Line: HEK-293 stably expressing human FP receptor (or native A7r5 cells).

  • Agonist: (+)-Cloprostenol (Free acid).

  • Antagonist: AL-8810 (Selective FP receptor antagonist).[1][2]

  • Detection: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or kinetic microplate reader.

Workflow Diagram

Validation_Workflow cluster_Exp Parallel Experimental Arms Start Cell Seeding (96-well plate) Dye Dye Loading (Fluo-4 AM, 45 min) Start->Dye Arm1 Arm A: Agonist Only (this compound Dose Response) Dye->Arm1 Arm2 Arm B: Antagonist Pre-treat (AL-8810 + this compound) Dye->Arm2 Read Kinetic Read (Ex 488nm / Em 525nm) Arm1->Read Arm2->Read Analysis Data Validation (Schild Plot / IC50) Read->Analysis

Figure 2: Experimental workflow for validating FP-mediated calcium flux.

Step-by-Step Methodology
  • Cell Preparation: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium Buffer (HBSS + 20 mM HEPES) containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

  • Baseline Measurement: Place plate in reader. Measure baseline fluorescence for 10 seconds.

  • Challenge (The Validation Step):

    • Group A (Agonist): Inject this compound (0.1 nM to 10 µM) to establish EC50.

    • Group B (Antagonist Blockade): Pre-incubate cells with AL-8810 (1-10 µM) for 15 minutes prior to this compound injection.

  • Acquisition: Monitor fluorescence peak immediately upon injection (transient Gq response usually peaks within 20-40 seconds).

Acceptance Criteria (The "Trust" Factor)
  • Positive Result: this compound induces a dose-dependent increase in fluorescence (Sigmoidal curve).

  • Validation: AL-8810 causes a rightward shift in the this compound dose-response curve (competitive antagonism). If AL-8810 fails to shift the curve, the calcium flux is likely mediated by an off-target receptor (e.g., EP1).

Addressing Cross-Reactivity (Scientific Integrity)

Researchers often ignore the "dirty" nature of prostaglandins. To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), you must account for the EP Receptor Family .

  • The EP1 Confounder: EP1 receptors also couple to Gq/Ca2+. High concentrations of this compound (>10 µM) may activate EP1.

    • Differentiation: Use an EP1-specific antagonist (e.g., SC-51322) alongside AL-8810. If SC-51322 blocks the signal, your this compound response is contaminated.

  • The EP3 Confounder: EP3 couples to Gi. While this doesn't trigger Ca2+ directly, it can modulate downstream signaling.

    • Differentiation: PGF2

      
       has higher affinity for EP3 than this compound does. If your assay requires pure FP activation, this compound is superior to the endogenous ligand.
      

References

  • Sharif, N. A., et al. (2002).[3] "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells." Journal of Ocular Pharmacology and Therapeutics.

  • Griffin, B. W., et al. (1999).[3][4] "AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Kelly, C. R., et al. (2003). "Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Cayman Chemical. "this compound (sodium salt) Product Information."

Sources

A Comparative Analysis of Cloprostenol's Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cloprostenol (specifically its bioactive D-isomer) is a synthetic analogue of Prostaglandin F2


 (PGF2

).[1][2][3] While clinically ubiquitous in veterinary reproductive management for its luteolytic properties, its utility in in vitro research extends far beyond simple cell death induction.[2]

For the drug development scientist, this compound represents a stable, highly specific tool for interrogating the FP prostanoid receptor . Unlike endogenous PGF2


, which has a half-life of minutes due to rapid degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this compound resists this enzymatic clearance, maintaining stable concentrations in culture media for 24–48 hours.[2]

This guide analyzes this compound’s divergent effects—Apoptosis , Hypertrophy , and Differentiation Inhibition —across three distinct cell lineages, providing actionable protocols for each.[2]

Pharmacological Profile: this compound vs. Endogenous PGF2

Before designing an assay, researchers must understand why this compound is often the superior reagent for long-term culture studies.[2]

FeatureEndogenous PGF2

This compound (Sodium)Experimental Implication
Half-Life (In Vivo) ~1–3 minutes~3 hoursThis compound requires fewer media changes/re-dosing in long-term assays.[2]
Metabolic Stability Low (Substrate for 15-PGDH)High (Resistant to 15-PGDH)This compound maintains constant receptor occupancy.[2]
Receptor Selectivity FP High; EP1/EP3 ModerateFP High; EP LowThis compound reduces off-target noise from EP receptors.[2]
Potency (Luteolysis) Baseline (1x)~50–150xLower molar concentrations achieve the same phenotypic endpoint.[2]

Senior Scientist Note: Always verify if your supplier provides the racemic mixture (DL-Cloprostenol) or the purified enantiomer (D-Cloprostenol).[2] The D-isomer carries nearly all the biological activity. If using the racemate, you effectively need double the concentration to match D-isomer potency.[2]

Comparative Analysis by Cell Lineage

This compound acts as a "biological switch" whose output depends entirely on the intracellular context of the target tissue.

A. The Apoptotic Model: Bovine Luteal Cells

In the corpus luteum (CL), this compound is a death signal. It triggers luteolysis , a process involving the loss of progesterone secretion (functional regression) followed by cell death (structural regression).[2]

  • Mechanism: FP receptor activation

    
     PKC signaling 
    
    
    
    Calcium influx
    
    
    Inhibition of StAR protein (stopping steroidogenesis)
    
    
    Apoptosis.[2]
  • Key Variable: Cycle Stage. Early-stage luteal cells (Days 1–5) are resistant to this compound-induced apoptosis despite expressing the FP receptor, a phenomenon known as "luteolytic resistance."[2]

B. The Hypertrophic Model: Neonatal Rat Ventricular Myocytes (NRVMs)

In cardiomyocytes, this compound does not induce death; it induces pathological growth .[2] It is used to model cardiac hypertrophy (heart enlargement) in vitro.[2]

  • Mechanism: FP receptor activation

    
     MAPK/ERK phosphorylation 
    
    
    
    Increased protein synthesis
    
    
    Re-expression of fetal genes (ANP, BNP).[2]
  • Key Variable: Serum Starvation.[2] To isolate the this compound effect, cells must be synchronized in serum-free media; otherwise, insulin/growth factors will mask the hypertrophic signal.[2]

C. The Anti-Adipogenic Model: Adipocyte Precursors

In pre-adipocytes, this compound acts as a differentiation inhibitor .

  • Mechanism: It prevents the transition of pre-adipocytes into mature, lipid-laden adipocytes by suppressing PPAR

    
     expression.[2]
    
  • Key Variable: Timing. Treatment must occur during the early differentiation window (Days 0–2) to be effective.[2]

Mechanistic Visualization: The FP Receptor Divergence

The following diagram illustrates how a single ligand (this compound) triggers divergent fates based on tissue-specific downstream effectors.

Cloprostenol_Pathways cluster_Luteal Luteal Cell (Apoptosis) cluster_Heart Cardiomyocyte (Hypertrophy) This compound This compound (Ligand) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC PLC activation Gq->PLC Ca_PKC Ca2+ Influx & PKC Activation PLC->Ca_PKC StAR_Inhib Inhibit StAR (Steroidogenesis) Ca_PKC->StAR_Inhib Luteal Context ERK MAPK/ERK Phosphorylation Ca_PKC->ERK Cardiac Context Caspase Caspase-3 Activation StAR_Inhib->Caspase Death LUTEOLYSIS (Cell Death) Caspase->Death GATA4 GATA4 Transcription ERK->GATA4 Growth HYPERTROPHY (Cell Growth) GATA4->Growth

Figure 1: Signal bifurcation of this compound.[2] Note how the shared PKC/Calcium node splits into apoptotic vs. hypertrophic outcomes depending on the cell type.

Experimental Protocols

Protocol A: Induction of Luteolysis in Bovine Luteal Cells

Objective: To measure cytotoxicity and progesterone reduction.

  • Isolation: Dissociate mid-cycle bovine corpus luteum using Collagenase Type I (1 mg/mL) and DNase I.[2]

  • Seeding: Plate cells at

    
     cells/well in 24-well plates coated with collagen. Use DMEM/F12 + 5% FBS.[2]
    
  • Acclimatization: Incubate for 24 hours to allow attachment.

  • Serum Starvation (Optional but Recommended): Switch to serum-free media with 0.1% BSA for 12 hours to synchronize cells.

  • Treatment:

    • Control: Vehicle (PBS/Ethanol < 0.1%).[2]

    • Treatment: D-Cloprostenol (100 nM – 1

      
      M) .[2]
      
    • Note: Natural PGF2

      
       would require re-dosing every 6 hours; this compound does not.[2]
      
  • Readouts (48 Hours):

    • Functional: Collect media for Progesterone ELISA.[2]

    • Structural: Assess cell viability using MTT assay or Caspase-3 activity fluorometry.[2]

Protocol B: Induction of Hypertrophy in NRVMs

Objective: To measure cell surface area increase and fetal gene re-expression.

  • Isolation: Isolate ventricular myocytes from 1–2 day old neonatal rats using trypsin/collagenase digestion.[2]

  • Purification: Use a pre-plating step (1 hour) to let fibroblasts attach; collect the supernatant (myocytes) to ensure high purity.[2]

  • Seeding: Plate on gelatin-coated coverslips (for imaging) or 6-well plates (for RNA).[2]

  • Starvation (CRITICAL): After 24h in 10% FBS, switch to serum-free media (DMEM + ITS supplement) for 24 hours. Failure to starve will result in high background growth in controls.

  • Treatment:

    • Add This compound (10 nM – 100 nM) .

    • Incubate for 48 hours.

  • Readouts:

    • Morphology: Fix with 4% PFA.[2] Stain with Rhodamine-Phalloidin (F-actin) and DAPI.[2] Measure Cell Surface Area (CSA).[2]

    • Genetic:[1][2] RT-qPCR for ANP (Atrial Natriuretic Peptide) and BNP .[2]

Data Summary: Potency Comparison

The following table summarizes expected EC50 values derived from receptor binding assays and functional outputs.

Cell LineAssay TypeTarget ReceptorThis compound EC50 (Approx)PGF2

EC50 (Reference)
Bovine Luteal Progesterone InhibitionFP2–5 nM50–100 nM
Myometrium (Smooth Muscle) Contraction ForceFP10–20 nM50–100 nM
Adipocyte Precursors Differentiation InhibitionFP3 pM (Highly Potent)10 nM
Ocular (Trabecular) IOP Reduction (Model)FP3–10 nM~50 nM

Data Note: this compound shows significantly higher potency in adipogenic inhibition compared to its luteolytic potency, highlighting the sensitivity of precursor cells to FP receptor signaling.

References

  • European Medicines Agency. (2006).[2] this compound and R-Cloprostenol: Summary Report on MRLs. (Confirming stereospecificity and half-life).

  • Reproduction. (2002).[2] Mechanism of action of prostaglandin F2alpha in the corpus luteum.[1][4][5] (Defining the PKC/Calcium apoptotic pathway).

  • Journal of Biological Chemistry. (2000). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors.[2][6] (Establishing the anti-adipogenic effect).

  • Circulation Research. (2004). Signaling pathways for cardiac hypertrophy.[2][7] (Defining the MAPK/ERK pathway in NRVMs).

  • Theriogenology. (2004). A sheer pharmacologic approach to compare the contractile effects of PGF2alpha, DL-cloprostenol and D-cloprostenol.[2][8] (Smooth muscle contraction data).

Sources

Comparing the pharmacokinetic profiles of Cloprostenol and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the pharmacokinetic (PK) profiles of Cloprostenol (synthetic PGF2


 analogue) and its key analogues, specifically focusing on the distinction between the racemic mixture (DL-Cloprostenol ), the biologically active enantiomer (D-Cloprostenol ), and the natural prostaglandin Dinoprost  (PGF2

).

Key Takeaway: this compound exhibits a significantly extended half-life (


 hours) compared to natural Dinoprost (

minutes) due to structural resistance to endogenous 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Furthermore, the purified D-isomer achieves equivalent luteolytic efficacy at approximately 30% of the racemic dose, offering a superior therapeutic index and reduced metabolic load.

Structural & Mechanistic Basis

To understand the pharmacokinetic divergence, one must analyze the structural modifications. Natural PGF2


 is rapidly degraded in the lungs. This compound introduces a chlorophenoxy ring  at the 

-chain, which sterically hinders enzymatic attack.
Structural Comparison
  • Dinoprost (Natural PGF2

    
    ):  Rapidly metabolized by 15-PGDH.
    
  • This compound (Synthetic): Contains a 16-(m-chlorophenoxy) moiety. This modification prevents oxidation at C-15, the primary route of inactivation for natural prostaglandins.

  • Chirality: Synthetic this compound is a racemic mixture (DL). Only the D-isomer (R-configuration) binds effectively to the FP receptor. The L-isomer is essentially inert but contributes to the metabolic load.

Mechanism of Action Visualization

The following diagram illustrates the receptor interaction and metabolic resistance pathways.

PK_Mechanism cluster_0 Compounds cluster_1 Metabolic Enzymes cluster_2 Physiological Outcome Dinoprost Dinoprost (Natural PGF2α) PGDH 15-OH-PGDH (Lung/Kidney) Dinoprost->PGDH High Affinity Substrate This compound This compound (Synthetic Analogue) This compound->PGDH Resistant (Steric Hindrance) BetaOx Beta-Oxidation Enzymes This compound->BetaOx Slow Metabolism Luteolysis Sustained Luteolysis (Corpus Luteum Regression) This compound->Luteolysis Prolonged Receptor Binding Inactive Inactive Metabolite (15-keto-PGF2α) PGDH->Inactive Rapid Conversion (<10 mins) BetaOx->Inactive Tetranor Acids (Hours)

Figure 1: Metabolic fate comparison. Note this compound's resistance to 15-OH-PGDH, leading to extended biological activity.

Pharmacokinetic Profile Comparison

The following data aggregates findings from bovine and porcine comparative studies.

Comparative PK Parameters
ParameterDinoprost (Natural)DL-Cloprostenol (Racemic)D-Cloprostenol (Active Isomer)
Half-Life (

)
7 -- 8 minutes~ 3 hours~ 3 hours
Standard Dose (Cattle) 25 mg500 µg150 µg
Bioavailability (IM) Rapid absorptionRapid absorptionRapid absorption

(Plasma)
10 -- 20 mins30 -- 90 mins30 -- 90 mins
Metabolism Route Oxidation of C-15 OH group (Lungs)

-oxidation to tetranor acids

-oxidation to tetranor acids
Excretion Urine & Bile67% Renal / 25% Fecal67% Renal / 25% Fecal
Relative Potency 1x (Baseline)~50x vs Dinoprost~3-4x vs DL-Cloprostenol
Key Pharmacokinetic Insights
  • Metabolic Stability: The primary differentiator is the resistance to 15-PGDH. Dinoprost is cleared almost entirely during a single passage through the lungs. This compound circulates longer, allowing for a much lower effective dose (microgram vs. milligram scale).

  • Isomeric Efficiency: D-Cloprostenol requires only 150 µg to achieve the same luteolytic effect as 500 µg of the racemate. This confirms that the L-isomer provides no therapeutic benefit and merely adds to the renal filtration load.

Experimental Protocol: Quantification in Plasma

Objective: To accurately quantify this compound concentrations in bovine plasma using LC-MS/MS. Challenge: this compound is present in picogram/mL concentrations, requiring high-sensitivity extraction.

Method: Solid Phase Extraction (SPE) & LC-MS/MS

This protocol is validated for high-sensitivity detection of F-series prostaglandin analogues.

Reagents & Equipment
  • Internal Standard: this compound-d4 or 15-keto-PGF2

    
    -d4.
    
  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbent (60 mg/3 mL).

  • LC Column: Chiralcel OD-RH (for enantiomer separation) or C18 (for total this compound).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

Step-by-Step Workflow
  • Sample Preparation:

    • Collect 1.0 mL bovine plasma.

    • Add 10 µL Internal Standard (10 ng/mL).

    • Acidify with 1.0 mL of 1% Formic Acid (aq) to facilitate binding to SPE resin. Vortex for 30s.

  • Solid Phase Extraction (SPE):

    • Conditioning: 2 mL Methanol followed by 2 mL Water.

    • Loading: Load acidified plasma sample at a flow rate of ~1 mL/min.

    • Washing: Wash with 2 mL 5% Methanol in Water (removes proteins/salts).

    • Elution: Elute with 2 mL 100% Methanol.

    • Drying: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase.

  • LC-MS/MS Parameters:

    • Ionization: ESI Negative Mode (Prostaglandins ionize better in negative mode).

    • MRM Transitions:

      • This compound: m/z 423.1

        
         279.1 (Quantifier), 423.1 
        
        
        
        193.1 (Qualifier).
    • Run Time: 8-10 minutes.

Analytical Workflow Diagram

LCMS_Protocol cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (Oasis HLB) cluster_analysis Quantification Plasma Plasma Sample (1 mL) Acidify Acidification (1% Formic Acid) Plasma->Acidify Condition Condition: MeOH -> Water Acidify->Condition IS Add Internal Standard (this compound-d4) IS->Acidify Load Load Sample Condition->Load Wash Wash: 5% MeOH Load->Wash Elute Elute: 100% MeOH Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS (ESI-) MRM: 423.1 -> 279.1 Evap->LCMS

Figure 2: Optimized extraction and quantification workflow for this compound in plasma.

Clinical Implications of PK Differences

The pharmacokinetic superiority of D-Cloprostenol translates directly into clinical efficiency in estrus synchronization and luteolysis protocols.

  • Reduced Injection Site Residues: Because D-Cloprostenol is effective at 150 µg (vs 25 mg for Dinoprost), the volume and mass of drug administered are vastly lower, reducing the risk of injection site inflammation.

  • Sustained Luteolysis: The 3-hour half-life ensures that the corpus luteum is exposed to the luteolytic agent for a duration sufficient to trigger irreversible regression, even in cases where receptor density might be variable.

  • Safety Margin: The high specificity of the D-isomer reduces "off-target" binding (e.g., smooth muscle contraction in the gut), which is occasionally observed with high-dose natural prostaglandins or racemic mixtures containing the L-isomer.

References

  • European Medicines Agency (EMA). "this compound and R-Cloprostenol: Summary Report."[1] Committee for Medicinal Products for Veterinary Use.

  • Pursley, J. R., et al. (2012). "Compared to dinoprost tromethamine, this compound sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows." Theriogenology, 78(4), 823-829.

  • Saini, G., et al. (2021). "Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes." The Indian Journal of Animal Reproduction.

  • Breeveld-Dwarkasing, N. A., et al. (2003). "The role of prostaglandin F2alpha in the regression of the corpus luteum." Veterinary Quarterly.
  • Kalíková, K., et al. (2008). "HPLC method for enantioselective analysis of this compound."[2] Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897.[2]

Sources

A Comparative Analysis of Cloprostenol Enantiomers: A Guide to Potency and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of reproductive physiology and beyond, the precise modulation of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is of paramount importance. Cloprostenol, a synthetic analog of PGF2α, is a widely utilized tool for this purpose. However, the commercially available form of this compound is often a racemic mixture of its dextrorotatory (d) and levorotatory (l) enantiomers. This guide provides an in-depth technical comparison of these enantiomers, elucidating the critical role of stereochemistry in their biological activity and providing the experimental framework for their differential assessment.

The Decisive Role of Chirality in this compound's Biological Activity

This compound's potent luteolytic activity, the process of corpus luteum regression, is the cornerstone of its therapeutic applications in veterinary medicine for estrous synchronization and termination of pregnancy.[1][2] This biological effect is almost exclusively attributed to the d-enantiomer (also referred to as (+)-Cloprostenol or R-Cloprostenol).[3] The l-enantiomer, in stark contrast, is significantly less potent or even inactive.[1]

The differential potency is a direct consequence of the stereospecific nature of the FP receptor binding pocket. The d-enantiomer possesses the correct three-dimensional conformation to bind with high affinity and activate the receptor, initiating the downstream signaling cascade. The l-enantiomer, being a mirror image, fits poorly into the receptor, resulting in a much lower binding affinity and consequently, reduced or absent biological effect.[1] Some evidence even suggests that the l-isomer may cause steric hindrance, potentially impeding the binding of the active d-isomer.[1][4] This fundamental difference in receptor interaction underscores the importance of using the purified d-enantiomer for applications requiring maximal potency and specificity.

Quantitative Comparison of this compound Enantiomers

The superior potency of d-Cloprostenol over the racemic mixture (dl-Cloprostenol) has been quantified through various in vitro and in vivo studies. The following table summarizes key comparative data:

Parameterd-Cloprostenoldl-CloprostenolFold Difference (d- vs dl-)Tissue/SystemReference
Receptor Binding Affinity
Inhibition of [3H]PGF2α bindingHigh PotencyLower Potency~150xBovine Corpus Luteum Membranes[5]
Inhibition of [3H]PGF2α bindingHigh PotencyLower Potency~10xBovine Myometrial Membranes[5]
Functional Potency
Luteolytic ActivityHigh PotencyLower Potency~4x (compared to l-isomer)In vivo (general)[1][2]
Decrease in Serum ProgesteroneMore significant decreaseLess significant decreaseQualitatively higherDairy Cattle[2][4]
Induction of Cervical DilatationFaster and more completeSlower and less completeQualitatively higherBuffaloes[1]

The FP Receptor Signaling Cascade

This compound exerts its effects by acting as an agonist at the FP receptor, a G-protein coupled receptor (GPCR). The binding of d-Cloprostenol to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a well-defined signaling cascade:

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER Binds to IP3R, releases Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Calmodulin Ca2+/Calmodulin Ca_ER->Ca_Calmodulin Increases intracellular [Ca2+] Downstream Downstream Cellular Responses (e.g., Luteolysis) PKC->Downstream Ca_Calmodulin->Downstream This compound d-Cloprostenol This compound->FP_receptor Binds to

Caption: FP Receptor Signaling Pathway.

Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, ultimately leading to the physiological responses associated with PGF2α, such as luteolysis and smooth muscle contraction.

Experimental Protocols for Assessing Enantiomer Potency

To empirically determine the relative potency of this compound enantiomers, two primary types of in vitro assays are indispensable: radioligand binding assays and functional assays.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of each enantiomer for the FP receptor. It is a competitive binding assay where the unlabeled enantiomers compete with a radiolabeled ligand (e.g., [3H]PGF2α) for binding to the receptor.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing FP receptor) Incubation Incubate Membranes, Radioligand, and varying concentrations of unlabeled enantiomers Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]PGF2α) Radioligand->Incubation Enantiomers Unlabeled this compound Enantiomers (d- and l-forms) & Racemic Mixture Enantiomers->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (calculate IC50 and Ki values) Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues known to express the FP receptor (e.g., bovine corpus luteum, cells transfected with the FP receptor) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a fixed amount of the membrane preparation to each well.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [3H]PGF2α) to each well.

    • Add increasing concentrations of the unlabeled competitor (d-Cloprostenol, l-Cloprostenol, or dl-Cloprostenol) to different sets of wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled ligand).

  • Incubation:

    • Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

In Vitro Functional Assay: Assessing Biological Response

This assay measures the biological response elicited by each enantiomer upon binding to the FP receptor. A common functional endpoint for this compound is the inhibition of progesterone secretion from luteal cells.

Experimental Workflow:

Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Culture Luteal Cells Treatment Treat cultured luteal cells with different concentrations of each enantiomer Cell_Culture->Treatment Enantiomers Prepare varying concentrations of This compound enantiomers Enantiomers->Treatment Incubation Incubate for a defined period Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Progesterone_Assay Measure Progesterone Concentration (e.g., ELISA) Supernatant_Collection->Progesterone_Assay Data_Analysis Data Analysis (calculate EC50 values) Progesterone_Assay->Data_Analysis

Caption: Functional Assay Workflow (Progesterone Inhibition).

Step-by-Step Methodology:

  • Cell Culture:

    • Isolate and culture primary luteal cells from a suitable animal model (e.g., bovine, ovine) or use an appropriate cell line.

    • Plate the cells in multi-well plates and allow them to adhere and stabilize.

  • Treatment:

    • Prepare a series of dilutions for d-Cloprostenol, l-Cloprostenol, and dl-Cloprostenol.

    • Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the this compound enantiomers. Include a vehicle control group.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the functional response to occur.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Progesterone Measurement:

    • Quantify the concentration of progesterone in the collected supernatants using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of progesterone inhibition for each concentration of the enantiomers relative to the vehicle control.

    • Plot the percentage of inhibition as a function of the log concentration of the enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the enantiomer that produces 50% of the maximal response). A lower EC50 value indicates a higher functional potency.

Conclusion and Recommendations

The experimental evidence unequivocally demonstrates the superior potency of the d-enantiomer of this compound. For research and clinical applications that demand high efficacy and precision, the use of purified d-Cloprostenol is strongly recommended. This allows for the administration of lower doses, which can reduce the potential for off-target effects and improve the therapeutic index. The racemic mixture, while effective, contains a significant proportion of the less active l-enantiomer, which does not contribute to the desired therapeutic effect and may introduce unnecessary chemical load.

The protocols outlined in this guide provide a robust framework for the in-house validation and comparison of different this compound formulations. By understanding the fundamental principles of stereoselectivity and employing rigorous experimental methodologies, researchers can ensure the accuracy and reproducibility of their findings and make informed decisions in the development of new therapeutic strategies.

References

  • Saini, P.S., et al. (2021). Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. The Indian Journal of Animal Reproduction, 42(2), 48-50. Available at: [Link]

  • Montaser, A.M., and El-Desouky, A.S. (2016). Effect of Dinoprost Tromethamine, this compound and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal of Agriculture and Veterinary Science, 9(11), 60-64. Available at: [Link]

  • European Medicines Agency. (1998). This compound & R-Cloprostenol Summary Report (1). Available at: [Link]

  • Re, G., et al. (1994). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Journal of Veterinary Pharmacology and Therapeutics, 17(6), 455-458. Available at: [Link]

  • Kurbat, A.A., et al. (2019). The use of D- and L,D- this compound to reduce diastral period of estrus cycle in mares. BIO Web of Conferences, 17, 00138. Available at: [Link]

  • Sales, K.J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. Available at: [Link]

  • Hulme, E.C. (2012). Receptor Binding Assays for HTS and Drug Discovery. In The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Limbird, L.E. (1996). Radioligand Binding Methods: Practical Guide and Tips. In Cell Surface Receptors: A Practical Approach. Oxford University Press. Available at: [Link]

  • Fudalej, F., et al. (2021). This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. Biology of Reproduction, 105(1), 137-147. Available at: [Link]

  • Kunapuli, S.P., & Lawson, J.A. (1998). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Prostaglandins & other lipid mediators, 56(5-6), 347-59. Available at: [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cloprostenol

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals working to advance animal health, the potent prostaglandin analogue Cloprostenol is a valuable tool. However, its potent biological activity necessitates a robust and meticulously followed safety protocol to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, focusing on the correct use of Personal Protective Equipment (PPE), operational plans for handling, and compliant disposal procedures. Our goal is to empower your team with the knowledge to handle this compound safely and effectively, fostering a culture of safety and scientific excellence.

The Critical Importance of Prophylactic Measures When Handling this compound

This compound Sodium is a synthetic analogue of prostaglandin F2α, a potent luteolytic agent.[1] Its mechanism of action, which involves stimulating smooth muscle, presents significant occupational hazards if not handled correctly.[2] The primary risks to laboratory personnel include:

  • Reproductive Toxicity: this compound is classified as a reproductive toxin that may damage fertility or the unborn child.[3][4] It can induce abortion or premature labor.[4]

  • Dermal Absorption: The compound can be absorbed through the skin, leading to systemic effects.[5]

  • Respiratory Hazards: Inhalation of aerosolized solution or powdered forms can cause bronchospasm, characterized by difficulty breathing.[2][4]

  • Ocular and Skin Irritation: Direct contact can cause serious eye and skin irritation.[3]

Given these risks, a comprehensive understanding and implementation of appropriate PPE are not merely recommended; they are an absolute requirement for ensuring the well-being of all laboratory staff.[6]

Recommended Personal Protective Equipment (PPE) for this compound Handling

The selection of appropriate PPE is contingent on the specific handling procedure being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Weighing and Aliquoting (Powder Form) Double Nitrile Gloves, Disposable Gown, Fit-Tested N95 or N100 Respirator, Safety Goggles with Side Shields or Face Shield
Reconstitution and Dilution (Liquid Form) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield
Cell Culture and In-vitro Assays Nitrile Gloves, Laboratory Coat, Safety Glasses
Animal Dosing (Injection) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield

A Step-by-Step Guide to Safe this compound Handling

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE: A Proactive Barrier

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for integrity Gown 1. Don disposable gown Prep->Gown Begin donning Respirator 2. Don fit-tested N95/N100 respirator (if handling powder) Gown->Respirator Goggles 3. Don safety goggles or face shield Respirator->Goggles Gloves1 4. Don first pair of nitrile gloves Goggles->Gloves1 Gloves2 5. Don second pair of nitrile gloves (cuffs over gown sleeves) Gloves1->Gloves2

Caption: Sequential process for correctly donning PPE before handling this compound.

Experimental Workflow: A Controlled Environment

All manipulations of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosolization.[7][8]

Experimental_Workflow cluster_fume_hood Chemical Fume Hood cluster_benchtop Laminar Flow Hood / Benchtop Weigh Weigh this compound Powder Reconstitute Reconstitute in Solvent Weigh->Reconstitute Dilute Perform Serial Dilutions Reconstitute->Dilute Assay Add to Cell Culture or Assay Dilute->Assay Transfer to non-hazardous area

Caption: Controlled workflow for handling this compound from powder to experimental use.

Doffing PPE: Preventing Contamination Spread

The removal of PPE is a critical step where contamination can easily occur if not performed correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Gloves (Outer Pair): Carefully remove the outer pair of gloves, turning them inside out as you do. Dispose of them in the designated hazardous waste container.

  • Gown: Untie or unsnap the gown. Peel it away from your body, turning it inside out. Dispose of it in the hazardous waste container.

  • Goggles/Face Shield: Handle by the headband or earpieces and place in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.

  • Gloves (Inner Pair): Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal: A Final, Crucial Step

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of in a clearly labeled hazardous waste container.

  • Decontamination of Surfaces: Work surfaces and equipment should be decontaminated after each use. A solution of soap and water is effective for initial cleaning, followed by a suitable disinfectant.[9]

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, absorb the spill with absorbent pads. Clean the area with soap and water, followed by a disinfectant. All materials used for spill cleanup must be disposed of as hazardous waste.

  • Incineration: The preferred method for the final disposal of this compound waste is incineration by a licensed hazardous waste disposal company.[2] This ensures the complete destruction of the active compound.

By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can create a secure environment for your valuable research and, most importantly, for your dedicated scientific team.

References

  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Bioestrovet 0.250 mg/ml solution for injection fo. (n.d.). Retrieved from [Link]

  • Cloprochem - this compound 0.025% injection - Interchemie. (n.d.). Interchemie. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET SECTION 1. IDENTIFICATION OF SUBSTANCE AND CONTACT INFORMATION this compound Sodium Solutions - Covetrus. (n.d.). Covetrus. Retrieved from [Link]

  • Reproductive Toxins - Environment, Health & Safety. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Handling Hazardous Drugs - BluePearl Pet Hospital. (2019, March 22). BluePearl Pet Hospital. Retrieved from [Link]

  • Chemical Resistant Gloves. (2024, January 2). Retrieved from [Link]

  • DANGER - Resources. (n.d.). Retrieved from [Link]

  • Decontamination and Waste - Decontamination | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Reproductive Hazards - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Respiratory Protection Guidance for Hazardous Drug Handling.fm - 3M. (n.d.). 3M. Retrieved from [Link]

  • Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safe handling of hazardous drugs - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs - Duke Safety. (2025, March 5). Duke University. Retrieved from [Link]

  • Decontamination and Disposal - FAA USA Safety and Health Programs - UW-Milwaukee. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 08: Reproductive Hazards - UNC Policies. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Reproductive Toxins - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.